molecular formula C8H8N2O B8218459 {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

Cat. No.: B8218459
M. Wt: 148.16 g/mol
InChI Key: QBISPLWOYBEAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-4-9-3-6-1-2-10-8(6)7/h1-4,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBISPLWOYBEAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular weight of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Molecular Weight of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Structural Characterization, Synthesis, and Medicinal Application[1]

Executive Summary

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (CAS 1935977-95-9) is a bicyclic heteroaromatic scaffold belonging to the 5-azaindole class.[1] Distinguished by a hydroxymethyl handle at the C7 position, this compound serves as a critical fragment in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., MPS1, JAK) and colchicine-binding site inhibitors.[1] Its amphiphilic nature—combining a polar hydrogen-bonding core with a functionalizable alcohol—makes it an ideal "warhead" carrier or solubility-enhancing motif in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Analysis[1][2][3]
2.1 Nomenclature and Identifiers
PropertyDetail
IUPAC Name (1H-pyrrolo[3,2-c]pyridin-7-yl)methanol
Common Name 7-(Hydroxymethyl)-5-azaindole
CAS Number 1935977-95-9
SMILES OCC1=C2C(NC=C2)=CN=C1
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
2.2 Scaffold Architecture

The compound features a pyrrolo[3,2-c]pyridine core, where a pyridine ring is fused to a pyrrole ring across the c-face (bonds 3 and 4 of the pyridine).[1]

  • Isomer Specificity: Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole isomer places the pyridine nitrogen at position 5.[1]

  • Substitution: The hydroxymethyl group (-CH₂OH) is located at position 7 .[1] In the 5-azaindole numbering scheme, C7 is the carbon atom adjacent to the bridgehead carbon C7a and the pyridine carbon C6.[1]

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation.[1]

PropertyValueContext for Drug Design
Exact Mass 148.0637 DaMonoisotopic mass for MS validation.[1]
LogP (Calc) ~0.65Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.[1]
TPSA ~41 ŲGood membrane permeability predicted (Rule of 5 compliant).[1]
pKa (Pyridine N) ~8.2Basic center; likely protonated at physiological pH.[1]
pKa (Pyrrole NH) ~16.0Weakly acidic; H-bond donor in kinase hinge binding.[1]
H-Bond Donors 2Pyrrole NH, Alcohol OH.[1]
H-Bond Acceptors 2Pyridine N, Alcohol O.
Synthetic Methodology

Pro-Tip: The synthesis of 7-substituted 5-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring.[1] The most robust route involves constructing the pyrrole ring onto a pre-functionalized pyridine.[1]

4.1 Retrosynthetic Analysis

To achieve the C7 substitution pattern in the final 5-azaindole, the starting material must be a 4-amino-pyridine substituted at the C5 position (which maps to C7 in the fused system).[1]

4.2 Primary Synthetic Route (Sonogashira Cyclization)

This protocol utilizes a palladium-catalyzed cross-coupling followed by cyclization.[1]

  • Starting Material: 4-amino-3-iodo-5-(methoxycarbonyl)pyridine.[1]

  • Step 1: Sonogashira Coupling. Coupling with trimethylsilylacetylene (TMSA).[1]

  • Step 2: Cyclization. Base-mediated cyclization (e.g., KOtBu or CuI/DMF) forms the pyrrole ring.[1]

  • Step 3: Reduction. The ester at C7 is reduced to the alcohol using LiAlH₄ or DIBAL-H.[1]

synthesis_pathway Figure 2: Synthetic Workflow for C7-Functionalized 5-Azaindole Start 4-amino-3-iodo- 5-carbomethoxypyridine Inter1 Intermediate: 3-Alkynylpyridine Start->Inter1 Pd(PPh3)2Cl2, CuI TMS-Acetylene, Et3N Cyclized Methyl 1H-pyrrolo [3,2-c]pyridine-7-carboxylate Inter1->Cyclized KOtBu, NMP Cyclization (80°C) Final {1H-pyrrolo[3,2-c] pyridin-7-yl}methanol Cyclized->Final LiAlH4, THF 0°C to RT

4.3 Experimental Protocol (Validation)
  • Reaction Monitoring: The conversion of the ester (C=O stretch ~1720 cm⁻¹) to the alcohol is best monitored by TLC (MeOH/DCM 1:9) or LC-MS.[1][2][3]

  • Purification: The final alcohol is polar.[1] Flash chromatography usually requires a gradient of 0-10% Methanol in Dichloromethane (with 1% NH₄OH additive to prevent streaking of the basic pyridine).[1]

Analytical Validation

Confirm identity using the following spectroscopic markers.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5 ppm (br s, 1H): Indole NH.[1]

    • δ 8.9 ppm (s, 1H): H4 (Proton between bridgehead and pyridine N).[1]

    • δ 7.4 ppm (s, 1H): H6 (Proton adjacent to substituent).[1]

    • δ 7.3 ppm (d, 1H): H2 (Pyrrole).[1]

    • δ 6.5 ppm (d, 1H): H3 (Pyrrole).[1]

    • δ 5.2 ppm (t, 1H): OH exchangeable.[1]

    • δ 4.7 ppm (d, 2H): CH₂ (Benzylic methylene).[1]

  • LC-MS:

    • ESI+ Mode: Peak at m/z 149.1 [M+H]⁺ .[1]

Applications in Drug Discovery[1][4][6]
6.1 Kinase Inhibition (Hinge Binding)

The 5-azaindole scaffold is a bioisostere of indole and purine.[1]

  • Mechanism: The N1-H serves as a hydrogen bond donor, and the N5 (pyridine nitrogen) serves as a hydrogen bond acceptor.[1] This "Donor-Acceptor" motif mimics the adenine ring of ATP, allowing high-affinity binding to the kinase hinge region.[1]

  • Role of C7-CH₂OH: The hydroxymethyl group projects into the solvent-exposed front pocket or the ribose binding pocket, improving water solubility and providing a vector for attaching solubilizing groups (e.g., piperazines).[1]

6.2 Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (148 Da), this compound is an excellent fragment .[1]

  • Ligand Efficiency (LE): High.[1] Even weak binding contributes significantly to LE due to the small heavy atom count.[1]

  • Growth Vectors: The alcohol can be converted to an aldehyde (reductive amination), chloride (SNAr displacement), or ether, allowing rapid library expansion.[1]

[1]

References
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12490979, 1H-Pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Naud, S., et al. (2013).[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065.[1] Retrieved from [Link]

  • Wang, Y., et al. (2024).[1][4] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Strategic Sourcing & Synthesis Guide: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and synthesis protocols for {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol .

Executive Summary

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (CAS: 1935977-95-9 ) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., JAK, ROCK) and bioisosteric replacement of indole/purine scaffolds.[1] Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), this 5-azaindole derivative offers a unique vector at the C7 position for solubilizing groups or hydrogen-bond interactions within an ATP-binding pocket.

Availability Status: Tier 2 (Limited Stock/Make-to-Order) . While listed by major catalog aggregators, immediate bulk stock (>10g) is rare. Most suppliers operate on a lead time of 2–4 weeks. Recommendation: For <1g needs, purchase from verified boutique suppliers (e.g., BLDpharm). For >10g needs, initiate a custom synthesis campaign using the 7-bromo-5-azaindole intermediate to ensure purity and reduce cost.

Chemical Profile & Identity Verification

Critical Warning: The nomenclature for azaindoles is frequently confused in vendor databases. Ensure you are sourcing the 5-azaindole isomer, not the 7-azaindole.

FeatureSpecification
IUPAC Name {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol
Common Name 7-(Hydroxymethyl)-5-azaindole
CAS Number 1935977-95-9
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Core Scaffold Pyrrolo[3,2-c]pyridine (Nitrogen at position 5 of the fused system)
Key Vector C7 (Hydroxymethyl group) - Ortho to the bridgehead C7a
Structural Visualization

The diagram below clarifies the numbering system to prevent isomer confusion during procurement.

AzaindoleStructure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7a C7a C7->C7a CH2OH CH2OH C7->CH2OH Target Vector C7a->N1 C7a->C3a Fusion

Figure 1: Numbering of the 1H-pyrrolo[3,2-c]pyridine core. Note the target substitution at C7.

Commercial Availability & Supply Chain

The molecule is predominantly available as a "Building Block" rather than a commodity chemical.

Validated Suppliers
SupplierRegionCatalog IDStock StatusNotes
BLDpharm Global/ChinaBD00779193In Stock (Small Scale) Reliable for mg to gram scale. Cold-chain transport recommended.
PharmaBlock USA/ChinaInquireMake-to-OrderExcellent for scale-up (>100g) and GMP capabilities.
Enamine Ukraine/EUInquireLead Time (2-4 wks)Likely synthesized on demand from their massive building block library.
WuXi AppTec GlobalCustomCustom SynthesisBest for integrated drug discovery projects requiring the scaffold.
Procurement Decision Tree

Use this logic flow to determine whether to buy or synthesize.

ProcurementLogic Start Requirement: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale MedScale 1 - 10 Grams QtyCheck->MedScale LargeScale > 10 Grams QtyCheck->LargeScale Buy BUY DIRECT (BLDpharm/Catalog) SmallScale->Buy CheckLead Check Lead Time (< 2 Weeks?) MedScale->CheckLead Synth INTERNAL SYNTHESIS (See Protocol Below) LargeScale->Synth Cost Efficiency CheckLead->Buy Yes CheckLead->Synth No

Figure 2: Strategic sourcing decision matrix based on quantity and timeline.

Technical Assessment: Quality & Handling

When purchasing this compound, specific quality attributes must be verified to prevent downstream failure in SAR (Structure-Activity Relationship) studies.

Key Impurities
  • Regioisomers: 4-azaindole or 6-azaindole derivatives (arising from non-selective pyridine synthesis).

  • Oxidation Products: The hydroxymethyl group can slowly oxidize to the aldehyde (CHO) or carboxylic acid (COOH) upon exposure to air/light.

  • Metal Residues: If synthesized via Pd-catalyzed coupling or Lithiation, check for Pd or Li salts.

Storage Protocol
  • Temperature: -20°C (Long term).

  • Atmosphere: Store under Argon/Nitrogen. The hydroxymethyl group at C7 is electronically coupled to the pyridine ring, making it susceptible to benzylic-type oxidation.

  • Solubility: Soluble in DMSO, MeOH. Limited solubility in DCM/Hexanes.

Synthesis Protocol (The "Make" Option)

If commercial stock is unavailable or cost-prohibitive, the following synthesis is the industry-standard "Self-Validating" route. It utilizes 7-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 902837-42-7) as the starting material, which is more widely available and stable than the alcohol.

Reaction Scheme

Route: Protection


 Lithiation/Formylation 

Reduction

Deprotection

SynthesisRoute SM 7-Bromo-5-azaindole (CAS 902837-42-7) Step1 Step 1: N-Protection (SEM-Cl, NaH) SM->Step1 Inter1 N-SEM-7-Bromo-5-azaindole Step1->Inter1 Step2 Step 2: Lithiation & Formylation (n-BuLi, DMF, -78°C) Inter1->Step2 Inter2 N-SEM-7-Formyl-5-azaindole Step2->Inter2 Step3 Step 3: Reduction (NaBH4, MeOH) Inter2->Step3 Step4 Step 4: Deprotection (TFA or TBAF) Step3->Step4 Product TARGET: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol Step4->Product

Figure 3: Recommended synthetic pathway starting from the brominated precursor.

Detailed Methodology

Step 1: Protection (Critical)

  • Rationale: The pyrrole NH (pKa ~13) must be protected to prevent deprotonation by n-BuLi, which would consume equivalents and complicate the lithiation at C7.

  • Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF.

  • Procedure: Treat 7-bromo-5-azaindole with NaH (1.2 eq) in DMF at 0°C. Add SEM-Cl (1.1 eq). Stir 1h. Yields are typically >90%.

Step 2: Lithiation-Formylation

  • Rationale: Bromine at C7 undergoes rapid Lithium-Halogen exchange.

  • Reagents: n-BuLi (1.1 eq), DMF (anhydrous), THF.

  • Procedure: Cool protected intermediate in THF to -78°C. Add n-BuLi dropwise. Stir 30 min. Add DMF (excess). Warm to RT.

  • Observation: Color change (yellow to dark orange) usually indicates lithiation.

Step 3: Reduction

  • Reagents: NaBH₄, MeOH.

  • Procedure: Standard reduction of the crude aldehyde from Step 2.

Step 4: Deprotection

  • Reagents: TFA/DCM or TBAF/THF.

  • Note: SEM groups can be stubborn. Heating with TBAF/ethylenediamine in THF is often required for azaindoles.

References

  • BLDpharm Product Data. {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (CAS 1935977-95-9).[2] Accessed Oct 2023.

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.[1][3][4] Taylor & Francis / PubMed. (Context on 5-azaindole scaffold synthesis).

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology, Master Thesis. (Detailed protocols for azaindole ring construction).

  • ChemicalBook. 7-BROMO-1H-PYRROLO[3,2-C]PYRIDINE (CAS 902837-42-7).[5] (Precursor availability).[6][7]

Sources

Methodological & Application

oxidation of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol to pyrrolo[3,2-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold. It addresses the specific challenge of oxidizing the 7-hydroxymethyl group to the corresponding aldehyde without over-oxidation or degradation of the electron-rich pyrrole core.

Abstract & Strategic Overview

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of MPS1, Aurora kinases, and bromodomains). Functionalization at the C-7 position is critical for expanding the structure-activity relationship (SAR) into the solvent-exposed regions of ATP-binding pockets.

Transforming {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1) to pyrrolo[3,2-c]pyridine-7-carbaldehyde (2) presents unique challenges:

  • Electronic Duality: The substrate contains an electron-rich pyrrole (susceptible to electrophilic attack/polymerization) and an electron-deficient pyridine.

  • Coordination: The N-5 nitrogen can coordinate to metal-based oxidants, potentially stalling the reaction.

  • Solubility: Unprotected azaindoles often exhibit poor solubility in non-polar solvents typically used for oxidations (e.g., DCM), requiring polar aprotic alternatives.

This guide details two validated protocols: a heterogeneous Manganese Dioxide (MnO₂) method (preferred for scale and ease of workup) and a homogeneous Dess-Martin Periodinane (DMP) method (preferred for high-value, small-scale batches).

Chemical Strategy & Mechanism[1]

Reaction Scheme

The transformation involves the removal of two hydrogen atoms to form the carbonyl group. The benzylic-like nature of the C-7 position (attached to the heteroaromatic ring) activates the alcohol, making mild oxidants highly effective.

ReactionScheme Substrate {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (C8H8N2O) Intermediate Radical/Adsorbed Intermediate Substrate->Intermediate Adsorption & H-Atom Abstraction Oxidant Activated MnO2 (10-20 eq) Oxidant->Intermediate Product pyrrolo[3,2-c]pyridine-7-carbaldehyde (C8H6N2O) Intermediate->Product Desorption (- H2O)

Caption: Mechanistic flow of the heterogeneous surface oxidation using Manganese Dioxide.

Experimental Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Status: Primary Recommendation (High Reliability) Mechanism: Radical mechanism on the solid surface. Advantages: No over-oxidation to carboxylic acid; simple filtration workup; tolerates the basic pyridine nitrogen.

Reagents & Materials
  • Substrate: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 – 20.0 equiv). Note: Commercial "Activated" grade is required. Precipitated MnO₂ must be oven-dried if not fresh.

  • Solvent: 1:1 mixture of Dichloromethane (DCM) and Tetrahydrofuran (THF). THF is added to ensure solubility of the azaindole.

  • Additives: Celite® (for filtration).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting alcohol (1.0 mmol, ~148 mg) in anhydrous THF (5 mL). Once dissolved, add anhydrous DCM (5 mL).

  • Addition: Add Activated MnO₂ (10.0 mmol, ~870 mg) in one portion. The reaction will turn a heterogeneous black slurry.

  • Reaction: Cap the flask (or use a drying tube) and stir vigorously at room temperature (20–25 °C).

    • Tip: Vigorous stirring is crucial for heterogeneous reactions.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS every 2 hours.

    • Expectation: Conversion should be complete within 4–16 hours. If stalled >50% after 6 hours, add another 5.0 equiv of MnO₂.

  • Workup:

    • Prepare a filter pad of Celite® packed in a sintered glass funnel.

    • Filter the black reaction mixture through the Celite pad.

    • Rinse the filter cake copiously with warm EtOAc or 10% MeOH/DCM to desorb the product from the manganese salts. Azaindole aldehydes can stick to MnO₂.

  • Isolation: Concentrate the clear filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough (>90%) for subsequent steps. If necessary, purify via flash chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Dess-Martin Periodinane (DMP)

Status: Secondary Recommendation (Sensitive Substrates) Mechanism: Hypervalent iodine ligand exchange. Advantages: Homogeneous; very mild; rapid (often <1 hour).

Step-by-Step Procedure
  • Preparation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL). If solubility is poor, add a minimum amount of dry DMSO or DMF (0.5 mL).

  • Addition: Cool the solution to 0 °C (ice bath). Add Dess-Martin Periodinane (1.2 equiv) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Time: Reaction is typically complete in 30–60 minutes.

  • Quench (Critical):

    • Dilute with Et₂O or EtOAc (20 mL).

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL).

    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Extraction: Separate phases. Extract aqueous layer 2x with EtOAc.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Analytical Data & QC

Upon isolation, the product pyrrolo[3,2-c]pyridine-7-carbaldehyde should be verified using the following criteria:

TechniqueExpected Signal / Characteristic
Physical State Off-white to pale yellow solid.
¹H NMR (DMSO-d₆) Aldehyde (-CHO): Singlet at δ 10.0 – 10.5 ppm. NH: Broad singlet at δ 11.5 – 12.0 ppm. Aromatic: Distinct shifts for C2/C3 (pyrrole) and C4/C6 (pyridine) protons.
LC-MS (ESI+) [M+H]⁺: 147.05 Da.
IR Spectroscopy C=O Stretch: Strong band at ~1680–1700 cm⁻¹.

Troubleshooting & Optimization

Solubility Issues

The 5-azaindole scaffold is rigid and polar. If the starting material precipitates in DCM:

  • Switch Solvent: Use 100% THF or a 9:1 mixture of DCM:DMF.

  • Temperature: For MnO₂, heating to reflux (40–50 °C) is safe and can accelerate the reaction if solubility is limiting.

Incomplete Conversion (Stalling)

If the reaction stalls at 50-60% conversion:

  • Fresh Reagent: MnO₂ deactivates with moisture. Use a freshly opened bottle or dry the reagent in an oven at 110 °C for 24 hours prior to use.

  • Sonication: Briefly sonicate the reaction mixture (for MnO₂) to break up aggregate particles and expose fresh surface area.

Purification Workflow

Purification Crude Crude Reaction Mixture TLC TLC Check (10% MeOH/DCM) Crude->TLC Purity Purity > 90%? TLC->Purity UseDirect Use Directly in Next Step (Reductive Amination/Wittig) Purity->UseDirect Yes Column Flash Chromatography Silica Gel Purity->Column No Column->UseDirect Pure Fractions Eluent Eluent: DCM -> 5% MeOH/DCM Column->Eluent

Caption: Decision tree for the purification of azaindole aldehydes.

Safety & Handling

  • Azaindoles: Generally biologically active (kinase inhibitors). Handle with gloves and in a fume hood.

  • Manganese Dioxide: Inhalation hazard. Avoid creating dust. Dispose of heavy metal waste according to EHS regulations.

  • Dess-Martin Periodinane: Potentially explosive if heated under confinement. Keep cold when storing.

References

  • General Azaindole Synthesis

    • Mérour, J. Y., & Joseph, B. (2001).[1] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Link

    • Note: While focusing on 7-azaindole, the oxidative stability and solubility profiles are analogous to the 5-azaindole isomer.
  • MnO₂ Oxidation Methodology: Cahiez, G., et al. (2010). Manganese dioxide as a mild and selective oxidant for the conversion of alcohols to aldehydes and ketones. Synthesis, 2010(13), 2329-2343. Context: Establishes MnO₂ as the standard for heterocyclic/benzylic alcohols.
  • 5-Azaindole Scaffold Synthesis

    • Wang, C., et al. (2024).[2] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Medicinal Chemistry (via PubMed/PMC). Link

    • Context: Describes the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines, confirming the stability of the ring system under standard synthetic conditions.
  • Commercial Availability & Stability

    • 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde (CAS 2231674-08-9) is a commercially listed building block, validating the stability of the target aldehyde. Link

Sources

Application Note: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol as a Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic implementation of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (a 7-hydroxymethyl-5-azaindole derivative) as a rigid linker in Proteolysis Targeting Chimera (PROTAC) design.[1]

Executive Summary & Rationale

The transition from flexible polyethylene glycol (PEG) or alkyl linkers to rigid heterocyclic linkers is a pivotal strategy in modern PROTAC optimization.[1] While flexible linkers allow for "induced fit," they often suffer from poor cell permeability (high entropic penalty) and suboptimal pharmacokinetic (PK) profiles.[1]

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol serves as a high-value rigid linker scaffold due to three distinct properties:

  • Conformational Constraint: The bicyclic aromatic core locks the spatial orientation between the E3 ligase ligand and the Warhead (POI ligand), potentially stabilizing the Ternary Complex.

  • Solubility Enhancement: The pyridine nitrogen (N5) provides a protonation site at physiological pH, improving aqueous solubility compared to all-carbon rigid linkers (e.g., phenyl or alkyne spacers).[1]

  • Defined Exit Vectors: The geometry between the pyrrole nitrogen (

    
    ) and the C7-hydroxymethyl arm (
    
    
    
    ) creates a specific "kinked" vector, accessing binding pockets that linear linkers cannot.[1]

Structural Analysis & Vector Design

To effectively use this molecule, one must understand the geometry of the connection points. The scaffold is a 5-azaindole .[1][2]

  • Attachment Point A (Anchor): The Pyrrole Nitrogen (

    
    ) .[1] This is the nucleophilic site for alkylation.
    
  • Attachment Point B (Warhead): The C7-Hydroxymethyl group (–CH

    
    OH) .[1] This serves as an alcohol handle for etherification, esterification, or Mitsunobu coupling.[1]
    
Vector Geometry Diagram

The following diagram illustrates the rigid connection path provided by this linker.

LinkerGeometry Warhead POI Warhead (Target Ligand) Linker_OH C7-Methylene Bridge (-CH2-O-) Warhead->Linker_OH Ether/Ester Bond Linker_Core Rigid Core {Pyrrolo[3,2-c]pyridine} Linker_OH->Linker_Core C7 Position Linker_N1 Pyrrole Nitrogen (N1 Position) Linker_Core->Linker_N1 Fused Ring System E3_Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker_N1->E3_Ligand N-Alkylation

Chemical Synthesis & Conjugation Protocol

This protocol describes the stepwise assembly of a PROTAC using {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol.[1] The strategy assumes the E3 ligand is attached to the


 position and the POI ligand  is attached via the C7-alcohol, though this can be reversed based on SAR.
Phase 1: Linker Functionalization (N-Alkylation)

Objective: Attach the linker to the E3 Ligand precursor (containing a leaving group, e.g., alkyl bromide).[1]

Reagents:

  • {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (Starting Material)[1]

  • E3 Ligand-Alkyl Bromide (e.g., Thalidomide-linker-Br)[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )[1]
  • Solvent: DMF or DMSO (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol in anhydrous DMF (0.1 M concentration).

  • Deprotonation:

    • Option A (Mild): Add 2.0 eq of

      
      .[1] Stir at RT for 30 min.[1]
      
    • Option B (Strong): Cool to 0°C, add 1.2 eq

      
       (60% dispersion).[1] Stir for 15 min until gas evolution ceases.
      
    • Note: The

      
       of the pyrrole NH in 5-azaindole is ~15.8, requiring moderate basicity.[1] 
      
      
      
      is preferred to avoid side reactions at the pyridine nitrogen.
  • Coupling: Add 1.1 eq of the E3 Ligand-Alkyl Bromide dropwise.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target mass: Linker + E3 Ligand).[1]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[1][3][4]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product polar; ensure the column is flushed well.

Phase 2: Activation of C7-Alcohol

Objective: Convert the hydroxyl group into a leaving group (Mesylate/Bromide) or use directly for Mitsunobu coupling.[1]

Method A: Mitsunobu Coupling (Direct to Phenol/Amine Warhead) Best for: Connecting to a Warhead with an acidic phenol or sulfonamide.[1]

  • Dissolve the Phase 1 Product (1.0 eq), Warhead (1.2 eq), and Triphenylphosphine (

    
    )  (1.5 eq) in anhydrous THF.[1]
    
  • Cool to 0°C.

  • Add DIAD/DEAD (1.5 eq) dropwise.[1]

  • Stir at RT for 16 hours.

  • Purification: HPLC (Reverse Phase, C18).

Method B: Activation to Mesylate (For Amine Nucleophiles)

  • Dissolve Phase 1 Product in DCM at 0°C.

  • Add

    
     (3.0 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).
    
  • Stir for 1 hour.

  • Use crude for the next displacement step with an amine-containing Warhead.[1]

Experimental Workflow & Validation

The following Graphviz diagram outlines the decision tree for synthesis and biological validation.

Workflow Start Start: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol Step1 Step 1: N1-Alkylation (Attach E3 Ligand) Start->Step1 Check1 QC: LC-MS & NMR (Confirm N1 vs N5 regioselectivity) Step1->Check1 Step2_A Path A: Mitsunobu Coupling (Phenol Warhead) Check1->Step2_A Pass Step2_B Path B: Mesylation -> SN2 (Amine Warhead) Check1->Step2_B Pass Final Final PROTAC Assembly Step2_A->Final Step2_B->Final Assay1 Assay 1: Binary Binding (FP or SPR) Final->Assay1 Assay2 Assay 2: Ternary Complex (TR-FRET / AlphaLISA) Assay1->Assay2 Assay3 Assay 3: Degradation (DC50) (Western Blot / HiBiT) Assay2->Assay3

Critical Troubleshooting: Regioselectivity
  • Issue: Alkylation can theoretically occur at

    
     (pyridine) instead of 
    
    
    
    (pyrrole), creating a quaternary salt.[1]
  • Solution: The pyrrole NH is significantly more acidic (

    
     ~16) than the pyridine N is nucleophilic in basic conditions.[1] Using 
    
    
    
    promotes thermodynamic control favoring
    
    
    -alkylation.[1]
  • Verification:

    
    -alkylation preserves the aromaticity and neutral charge.[1] 
    
    
    
    -alkylation results in a charged species (visible in LC-MS as M+ cation without ionization).[1]
    
    
    -alkylated products typically show a characteristic shift in the C2-H proton signal in NMR.[1]

Quantitative Data Summary

When comparing this rigid linker to standard PEG linkers, expect the following trends in your data:

ParameterFlexible Linker (PEG3-PEG5)Rigid Linker (Pyrrolo-pyridine)Mechanism of Improvement
TPSA (Ų) High (>100)Moderate (60-80)Removal of ether oxygens reduces polar surface area.[1]
LogD (pH 7.4) Low/ModerateTunablePyridine N (

~6-7) can be partially protonated, aiding solubility without high lipophilicity.[1]
Cell Permeability Low (

)
EnhancedReduced entropic cost of desolvation and rigid conformation.[1]
DC50 (Potency) BaselinePotential 10x improvementRigid pre-organization stabilizes the Ternary Complex (cooperativity).[1]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[1] Link

  • Farnaby, W., et al. (2019).[1] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[1] Nature Chemical Biology, 15, 672–680.[1] (Example of rigid linker usage). Link

  • Hojnik, C. (2013).[1] Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. (Synthesis of the core scaffold). Link

  • AbbVie Inc. (2015).[1] Patent WO2015088045A1: Pyrrolo[3,2-c]pyridine derivatives.[1] (Chemical properties and functionalization).[1][2][3][4][5][6][7][8][9][10] Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling Functionalization of the Pyrrolo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrrolo[3,2-c]pyridine nucleus, an isomeric form of azaindole, represents a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties, arising from the fusion of a pyrrole and a pyridine ring, allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets. This core is prevalent in compounds exhibiting potent anticancer, antiviral, and kinase inhibitory activities.[1][2] Consequently, the development of robust and efficient synthetic methodologies to functionalize this core is of paramount importance for generating novel chemical entities with therapeutic potential.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4] Its operational simplicity, mild reaction conditions, and tolerance of a broad range of functional groups make it an ideal choice for the late-stage functionalization of complex heterocyclic systems like pyrrolo[3,2-c]pyridine.

This document provides a detailed guide to understanding and implementing the Suzuki-Miyaura coupling for the derivatization of the pyrrolo[3,2-c]pyridine core. We will delve into the mechanistic nuances specific to this nitrogen-rich heterocycle, present a comparative analysis of optimized reaction conditions, and provide a detailed, field-proven experimental protocol.

The Challenge of Nitrogen-Rich Heterocycles in Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is broadly applicable, its use with nitrogen-containing heterocycles is not without challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6] This can result in sluggish reactions, low yields, and the need for high catalyst loadings. Furthermore, the unprotected N-H group of the pyrrole moiety can also interact with the catalytic system.[7][8] Therefore, the careful selection of the catalyst system, base, and solvent is crucial for achieving high efficiency and reproducibility.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Ar-Pd(II)-X-L2 R¹-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation R²-B(OR)₂ Ar-Pd(II)-R2-L2 R¹-Pd(II)-R² (L)₂ Transmetalation->Ar-Pd(II)-R2-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R2-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R2 R¹-R² Reductive_Elimination->Ar-R2 R1-X Pyrrolo[3,2-c]pyridine-X (X = Br, Cl) R2-B(OR)2 Aryl/Heteroaryl Boronic Acid/Ester

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Optimized Reaction Conditions for Functionalizing the Pyrrolo[3,2-c]pyridine Core

The success of the Suzuki-Miyaura coupling on the pyrrolo[3,2-c]pyridine scaffold is highly dependent on the judicious choice of reaction parameters. Below is a comparative table of commonly employed conditions, synthesized from literature precedents on similar N-heterocyclic systems.[7][9][10]

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are often preferred as they are air-stable and readily form the active Pd(0) species in situ. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates.
Ligand Bulky Biarylphosphines: SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, SImesBulky, electron-rich phosphine ligands are crucial to promote the reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.[11][12] NHC ligands offer high stability and activity, particularly for less reactive aryl chlorides.[13][14][15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical. K₃PO₄ is a moderately strong base that is often effective and minimizes side reactions.[7] K₂CO₃ is a milder option, while Cs₂CO₃ can be beneficial for less reactive coupling partners.
Boron Source Arylboronic Acids, Arylboronic Pinacol EstersBoronic acids are generally more reactive.[3] However, boronic esters offer enhanced stability, are less prone to protodeboronation, and are often preferred for complex molecule synthesis.[16][17][18]
Solvent System Dioxane/H₂O, Toluene, THF, 2-Butanol/H₂OA mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the transmetalation step.[3][6] Anhydrous conditions can also be employed, particularly with boronic esters.
Temperature 80 - 110 °CThe optimal temperature will depend on the reactivity of the substrates and the catalyst system. Higher temperatures are often required for less reactive halides (e.g., chlorides).[9][19]
N-H Protection Unprotected, Boc, SEMWhile coupling can often be achieved on the unprotected heterocycle, N-protection (e.g., with a Boc or SEM group) can sometimes improve yields by preventing side reactions and catalyst inhibition.[20][21]

Experimental Workflow and Protocol

The following protocol is a general guideline for the Suzuki-Miyaura coupling of a halo-pyrrolo[3,2-c]pyridine with an arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reagents Weigh Reagents: - Halo-pyrrolo[3,2-c]pyridine - Boronic Acid - Base - Pd Precatalyst - Ligand Vessel Prepare Reaction Vessel: - Dry Schlenk tube - Add stir bar Reagents->Vessel Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Vigorous Stirring Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Monitor by TLC/LC-MS Filtration Dilute and Filter through Celite Cooling->Filtration Extraction Aqueous Workup (Extraction with Organic Solvent) Filtration->Extraction Purification Column Chromatography Extraction->Purification

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 6-Phenyl-1H-pyrrolo[3,2-c]pyridine

This protocol describes the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with phenylboronic acid.

Materials:

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-phenyl-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., an NHC-based ligand), or switching to a stronger base like Cs₂CO₃. Ensure all reagents are pure and solvents are properly degassed.[10]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. This can be minimized by using boronic esters, ensuring a thoroughly deoxygenated reaction mixture, and avoiding excessively high temperatures or prolonged reaction times.[16]

  • Homocoupling of Boronic Acid: Formation of biaryl byproducts from the boronic acid can occur. This is often mitigated by using the correct stoichiometry of reagents and ensuring efficient stirring.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of the medicinally important pyrrolo[3,2-c]pyridine core. By carefully selecting the catalyst system, base, and solvent, the inherent challenges associated with this nitrogen-rich heterocycle can be overcome to achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for researchers in their efforts to synthesize novel and diverse libraries of pyrrolo[3,2-c]pyridine derivatives for drug discovery and development.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., ... & Faul, M. M. (2006). New Air-stable catalysts for general and efficient Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides. Organic letters, 8(9), 1787–1789. [Link]

  • Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic letters, 6(16), 2649–2652. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Accounts of chemical research, 41(11), 1440–1449. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for suzuki cross-coupling reactions of nitrogen heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Wang, C. A., Rahman, M. M., Bisz, E., Dziuk, B., Szostak, R., & Szostak, M. (2022). Palladium-NHC (NHC= N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Journal of the American Chemical Society, 144(8), 3487-3493. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their use in palladium-catalyzed cross-coupling reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Li, X., He, Y., & Liu, G. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 14(1), 1189. [Link]

  • Nolan, S. P. (Ed.). (2017). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]

  • Singh, P., & Kumar, A. (2020). Pyrrolo[3,2-c]pyridines: A comprehensive review on synthesis and medicinal importance. European Journal of Medicinal Chemistry, 199, 112393. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical science, 7(1), 18-29. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Kumar–Tamao–Corriu, Hiyama, and Suzuki–Miyaura cross-coupling reactions. Organometallics, 34(23), 5497-5508. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, copper-catalyzed, aerobic oxidative C–H/C–H coupling of electron-deficient polyfluoroarenes and terminal alkynes. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Schirock, F. R., El-Gokha, A. A., & Wünsch, B. (2009). One-pot synthesis of 3, 6-diaryl-7-azaindoles by a sequential Sonogashira/Suzuki-Miyaura cross-coupling reaction. Synthesis, 2009(16), 2739-2746. [Link]

  • Sane, N. P., & Wish, P. S. (2010). Iron-catalyzed cross-coupling of grignard reagents with 4-chloro-pyrrolo [3, 2-c] quinoline. Tetrahedron Letters, 51(1), 195-197. [Link]

  • de Oliveira, R. N., & da Silva, F. D. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 464. [Link]

  • Guernon, J. J., & Sabat, M. (2008). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo [1, 2-a] pyridines. ARKIVOC: Online Journal of Organic Chemistry, 2008(14), 163-174. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 17(20), 5064-5067. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873–2920. [Link]

  • Enright, M., Jette, C., & Mason, M. (2019). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS National Meeting & Exposition. [Link]

  • Patidar, A., & Sharma, A. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-28. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Organic Chemistry Portal. [Link]

Sources

Application Note: Reductive Amination of {1H-Pyrrolo[3,2-c]pyridin-7-yl}methanol Derived Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly known as 5-azaindole ) is a privileged structure in kinase inhibitor discovery, offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to its indole isosteres.[1] Functionalization at the C7 position—located on the pyridine ring adjacent to the bridgehead—provides a critical vector for tuning potency and pharmacokinetic properties.[1]

This guide details the reductive amination of 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde (derived from the corresponding methanol). We present a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) and an alternative Titanium(IV) isopropoxide-mediated method for sterically demanding substrates.[1]

Introduction & Mechanistic Rationale

The Scaffold: 5-Azaindole

The 1H-pyrrolo[3,2-c]pyridine system is amphoteric.[1] It contains:

  • N1 (Pyrrole): Acidic proton (

    
    ), capable of H-bond donation.[1]
    
  • N5 (Pyridine): Basic nitrogen (

    
    ), capable of H-bond acceptance and protonation under acidic conditions.[1]
    
Reactivity of the 7-Formyl Group

The 7-position is unique; it is located on the electron-deficient pyridine ring but is sterically accessible.[1]

  • Electrophilicity: The pyridine ring exerts an electron-withdrawing effect, making the C7-aldehyde highly electrophilic and facilitating rapid imine formation.[1]

  • Stability: Unlike electron-rich indole-3-carbaldehydes, the 5-azaindole-7-carbaldehyde is less prone to polymerization but requires careful handling to prevent oxidation.[1]

Reaction Strategy

Reductive amination proceeds via two stages: (1) Imine Formation and (2) Imine Reduction .[1][2]

  • Challenge: The basic N5 can coordinate with Lewis acids or become protonated, potentially altering solubility or reactivity.[1]

  • Solution: We utilize Sodium Triacetoxyborohydride (STAB) . Its mild acidity (AcOH source) is compatible with the basic N5, and it selectively reduces imines over aldehydes, minimizing the formation of the alcohol side-product (the starting material precursor).[1]

Substrate Preparation

Note: The aldehyde is often prepared freshly from {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol.[1]

Oxidation Protocol (Recommended): To avoid over-oxidation to the carboxylic acid, Manganese Dioxide (MnO₂) is the reagent of choice.[1]

  • Suspend {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1 equiv) in DCM or THF.

  • Add activated MnO₂ (10–20 equiv).

  • Stir at RT for 4–16 h (monitor by TLC/LCMS).

  • Filter through Celite to remove Mn solids.[1]

  • Concentrate to obtain the aldehyde (CAS 2231674-08-9).[3][4] Use immediately or store under inert gas at -20°C.

Core Protocol: STAB-Mediated Reductive Amination[1]

This is the standard "workhorse" method suitable for primary and secondary amines.

Materials
  • Aldehyde: 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde (1.0 equiv)[1]

  • Amine: 1.1 – 1.5 equiv (use HCl salt if free base is volatile, with added TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1] Note: THF can be used if solubility is poor.[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a dry vial, dissolve the Aldehyde (1.0 equiv) in DCE (0.1 M concentration).

    • Add the Amine (1.2 equiv).

    • Add AcOH (1.0 equiv). Crucial: Acid catalysis accelerates imine formation and buffers the basic N5.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: LCMS should show the imine mass (

      
      ) or the hydrate/hemiaminal.[1]
      
  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at RT for 2–16 hours.

    • Monitoring: Track the disappearance of the imine/aldehyde and appearance of the amine product (

      
      ).[1]
      
  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (pH should be ~8–9).

    • Extract with DCM or EtOAc (x3).

    • Note on Solubility: If the product is polar (common with azaindoles), add 5-10% MeOH to the organic extraction solvent.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash Chromatography (DCM/MeOH gradient).

    • Alternative: Amine-functionalized silica (SCX-2 cartridges) is highly effective for trapping the basic product and washing away non-basic impurities.

Advanced Protocol: Ti(OiPr)₄ Mediated Method[1]

Use this for sterically hindered amines or unreactive anilines where imine formation is slow.[1]

Mechanism

Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]

Procedure
  • Imine Formation:

    • Combine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in dry THF (0.2 M).

    • Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat via syringe.

    • Stir in a sealed vessel at RT (or 50°C for difficult cases) for 6–18 hours.

    • Checkpoint: Solution usually turns yellow/orange.

  • Reduction:

    • Caution: Do not add STAB directly to the Ti mixture.[1]

    • Dilute with dry MeOH (equal volume to THF).

    • Add NaBH₄ (2.0 equiv) carefully (gas evolution).

    • Stir for 2 hours at RT.

  • Quench (Titanium Emulsion Handling):

    • Add 1N NaOH or Rochelle's Salt solution.

    • Stir vigorously until the white titanium precipitate aggregates (can take 1 hour).

    • Filter through Celite to remove Ti salts.

    • Extract filtrate with EtOAc.

Visualization & Logic

Reaction Pathway

The following diagram illustrates the mechanistic pathway and critical decision points.

ReductiveAmination Start Start: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol Oxidation Oxidation (MnO2, DCM) Start->Oxidation Aldehyde Aldehyde Intermediate (CAS 2231674-08-9) Reagents_STAB Method A: STAB Amine, AcOH, DCE Aldehyde->Reagents_STAB Standard Reagents_Ti Method B: Ti(OiPr)4 Then NaBH4 Aldehyde->Reagents_Ti Hindered Amine Imine Imine / Iminium Ion Product Final Amine Product Imine->Product Imine->Product Side1 Side Product: Reduction to Alcohol Imine->Side1 Slow Imine Formation Oxidation->Aldehyde Reagents_STAB->Imine Reagents_Ti->Imine

Figure 1: Synthetic workflow from the alcohol precursor to the final amine, highlighting the two protocol branches.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Imine formation is incomplete.Switch to Method B (Ti(OiPr)₄) to drive equilibrium. Increase temperature to 50°C.
Alcohol Formation Aldehyde reduced before imine formed.Ensure Amine and AcOH are stirred with Aldehyde for >30 mins before adding STAB.
Product Insoluble 5-Azaindole core is highly polar.Use DCM:MeOH (9:1) or EtOAc:iPrOH (3:1) for extraction.
N1-Alkylation Competitive alkylation at pyrrole N.Unlikely with STAB (reductive conditions). If using alkyl halides, protect N1 (Boc/Tos).[1]

References

  • Synthesis of 5-Azaindole Derivatives

    • Title: "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)"
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link][1]

  • General Reductive Amination Reviews

    • Title: "Reductive Amination: A Robust Method for Amine Synthesis"[1]

    • Source: Master Organic Chemistry / ACS Green Chemistry
    • URL:[Link]

  • Aldehyde Building Block Data

    • Title: "1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde (CAS 2231674-08-9)"[1][3][4][5][6]

    • Source: AChemBlock / PubChem
    • URL:[Link][1]

  • Titanium Mediated Protocol

    • Title: "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination"[1]

    • Source: Journal of Organic Chemistry (M
    • URL:[Link][1]

Sources

Protecting Group Strategies for N1-Nitrogen in {1H-Pyrrolo[3,2-c]pyridin-7-yl}methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted 5-Azaindoles

The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol framework, in particular, serves as a versatile building block, allowing for further functionalization at the C7 position to explore structure-activity relationships (SAR).

However, the acidic N-H proton of the pyrrole ring in the 5-azaindole core can interfere with many synthetic transformations. It can be deprotonated by strong bases, act as a nucleophile, or direct metallation to undesired positions. Therefore, a robust protecting group strategy for the N1-nitrogen is paramount for the successful and efficient synthesis of complex derivatives. This application note provides a detailed guide to the selection and implementation of common N1-protecting groups for the {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol scaffold, with a focus on the causality behind experimental choices, detailed protocols, and the orthogonality required for multi-step synthetic sequences.

The Imperative of N1-Protection: A Strategic Overview

The decision to employ a protecting group should always be carefully considered, as it adds steps to a synthetic sequence.[2] However, for the 1H-pyrrolo[3,2-c]pyridine core, N1-protection is often not just beneficial but essential. For instance, in palladium-mediated cross-coupling reactions at other positions of the heterocyclic core, the unprotected N-H can lead to low yields and the formation of complex side products. A well-chosen protecting group can circumvent these issues by:

  • Masking the Acidity: Preventing unwanted deprotonation by bases used in subsequent steps.

  • Blocking Nucleophilicity: Ensuring the pyrrole nitrogen does not compete with other nucleophiles in the reaction mixture.

  • Directing Regioselectivity: Facilitating selective functionalization at other positions of the azaindole ring system.

  • Enhancing Solubility: In some cases, the introduction of a lipophilic protecting group can improve the solubility of the substrate in organic solvents.

The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be readily removed in high yield without affecting other functional groups in the molecule.[3] This principle of "orthogonality" is crucial when planning a multi-step synthesis involving the {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol scaffold, as modifications at the C7-methanol group (e.g., oxidation, etherification) will require the N1-protecting group to remain intact.

Key Protecting Groups for the 1H-Pyrrolo[3,2-c]pyridine N1-Nitrogen

This section details the application of four common and effective protecting groups for the N1-position of the 5-azaindole core: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tosyl (Ts), and Benzyl (Bn).

The tert-Butoxycarbonyl (Boc) Group: A Versatile and Labile Choice

The Boc group is one of the most widely used protecting groups for nitrogen due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of other reagents.[4]

Rationale for Use: In the synthesis of 1H-pyrrolo[3,2-c]pyridine-based inhibitors, it was observed that palladium-mediated displacement of a 6-bromo substituent was low-yielding with the free N-H. The implementation of an N1-Boc protecting group strategy significantly improved the efficiency of this transformation.[5] This highlights the crucial role of the Boc group in facilitating key bond-forming reactions on this scaffold.

Protection Protocol:

  • Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP).

  • Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM).

  • Temperature: Room temperature.

Detailed Protocol for N1-Boc Protection: To a solution of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) in EtOAc at room temperature is added triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the N1-Boc protected {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol.[5]

Deprotection Protocol:

  • Reagents: Trifluoroacetic acid (TFA).

  • Solvent: Dichloromethane (DCM).

  • Temperature: Room temperature.

Detailed Protocol for N1-Boc Deprotection: The N1-Boc protected {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) is dissolved in DCM at room temperature. Trifluoroacetic acid (10-20 eq) is added, and the solution is stirred for 1-3 hours. Upon completion of the reaction (monitored by TLC), the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., EtOAc or DCM), and the combined organic layers are dried and concentrated to yield the deprotected product.[5]

Orthogonality and Compatibility: The Boc group is stable to a variety of conditions, including basic hydrolysis and catalytic hydrogenation, making it orthogonal to many other protecting groups.[6] Importantly, it is compatible with common methods for the oxidation of the C7-methanol to the corresponding aldehyde, such as Swern or Dess-Martin periodinane (DMP) oxidation.[7][8]

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Robust and Removable with Fluoride

The SEM group is a robust protecting group that is stable to a wider range of conditions than the Boc group, including strongly acidic and basic environments.[9] Its removal is typically achieved with fluoride ions, providing an orthogonal deprotection strategy.[9][10]

Rationale for Use: While there are no specific literature examples for the use of SEM on {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol, its application on other azaindoles and indoles is well-documented.[11][12] It is particularly useful when subsequent synthetic steps require harsh conditions that would cleave a Boc group. The SEM group can also influence the regioselectivity of lithiation on the heterocyclic core.

Protection Protocol:

  • Reagents: Sodium hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Temperature: 0 °C to room temperature.

Detailed Protocol for N1-SEM Protection: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere is added a solution of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) in anhydrous DMF dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for an additional 30 minutes. The reaction is then cooled back to 0 °C, and SEM-Cl (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12-16 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.[9]

Deprotection Protocol:

  • Reagents: Tetrabutylammonium fluoride (TBAF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Temperature: Room temperature to reflux.

Detailed Protocol for N1-SEM Deprotection: To a solution of the N1-SEM protected {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) in anhydrous THF is added a 1 M solution of TBAF in THF (2.0-3.0 eq). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography.[10]

Orthogonality and Compatibility: The SEM group is orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc, Ac) protecting groups. It is also stable to many oxidizing and reducing agents, making it compatible with the functionalization of the C7-methanol group.

The Tosyl (Ts) Group: Electron-Withdrawing and Highly Stable

The tosyl group is a robust, electron-withdrawing protecting group that significantly decreases the nucleophilicity of the pyrrole nitrogen. It is stable to strongly acidic and oxidative conditions.

Rationale for Use: The electron-withdrawing nature of the tosyl group can be exploited to modify the reactivity of the azaindole ring, for example, by facilitating nucleophilic aromatic substitution reactions. Its high stability makes it suitable for syntheses requiring harsh reaction conditions.

Protection Protocol:

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Temperature: 0 °C to room temperature.

Detailed Protocol for N1-Tosyl Protection: To a solution of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) in anhydrous DMF at 0 °C is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes, after which a solution of tosyl chloride (1.1 eq) in DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated, and the product is purified by chromatography.

Deprotection Protocol:

  • Reagents: Cesium carbonate (Cs₂CO₃) or Magnesium in methanol.

  • Solvent: THF/Methanol or Methanol.

  • Temperature: Room temperature to reflux.

Detailed Protocol for N1-Tosyl Deprotection: The N1-tosyl protected {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) is dissolved in a mixture of THF and methanol (2:1). Cesium carbonate (3.0 eq) is added, and the mixture is stirred at room temperature for 18-24 hours.[13] The solvent is removed under vacuum, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to give the deprotected product.

Orthogonality and Compatibility: The tosyl group is stable to acidic conditions used to remove Boc groups. However, its removal often requires basic or reductive conditions, which may not be compatible with all functional groups. Its stability under oxidative conditions makes it suitable for the oxidation of the C7-methanol.

The Benzyl (Bn) Group: Removable by Hydrogenolysis

The benzyl group is a widely used protecting group for amines, introduced via N-alkylation. Its primary advantage is its removal under neutral conditions by catalytic hydrogenation.

Rationale for Use: The benzyl group is a good choice when both acidic and basic conditions need to be avoided during deprotection. It is a robust group that withstands many synthetic transformations.

Protection Protocol:

  • Reagents: Benzyl bromide (BnBr), Sodium hydride (NaH).

  • Solvent: Anhydrous DMF.

  • Temperature: 0 °C to room temperature.

Detailed Protocol for N1-Benzyl Protection: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C is added a solution of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) in DMF. The mixture is stirred for 30 minutes, and then benzyl bromide (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12-16 hours. After quenching with water, the product is extracted with ethyl acetate, and the organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.[14]

Deprotection Protocol:

  • Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂) or a hydrogen source like ammonium formate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Temperature: Room temperature.

Detailed Protocol for N1-Benzyl Deprotection: The N1-benzyl protected {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol (1.0 eq) is dissolved in methanol. A catalytic amount of 10% Pd/C is added. The flask is evacuated and backfilled with hydrogen gas (or ammonium formate is added), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to give the deprotected product.[15][16]

Orthogonality and Compatibility: The benzyl group is orthogonal to acid- and base-labile protecting groups. However, the hydrogenolysis conditions for its removal are not compatible with reducible functional groups such as alkenes, alkynes, or some nitro groups. The benzyl group is stable to most oxidative conditions used for the conversion of the C7-methanol.

Comparative Summary of Protecting Groups

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality & Compatibility Notes
Boc (Boc)₂O, base, RTTFA/DCM, RTStable to base, hydrogenolysis. Labile to strong acid.Orthogonal to base-labile and hydrogenolysis-labile groups. Compatible with Swern and DMP oxidations.
SEM NaH, SEM-Cl, 0 °C to RTTBAF/THF, RT to refluxStable to a wide range of acidic and basic conditions.Orthogonal to acid- and base-labile groups. Compatible with most redox reactions.
Tosyl (Ts) NaH, TsCl, 0 °C to RTCs₂CO₃/MeOH-THF, RT; Mg/MeOH, refluxVery stable to acid and oxidation.Orthogonal to acid-labile groups. Removal conditions may affect base-sensitive functionalities.
Benzyl (Bn) NaH, BnBr, 0 °C to RTH₂, Pd/C, RTStable to acid, base, and many redox reagents.Orthogonal to acid- and base-labile groups. Not compatible with reducible functional groups.

Visualizing Protecting Group Strategies

Workflow for Protection and Deprotection

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_protected N1-Protected Intermediate cluster_deprotection Deprotection Start {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol P_Boc Boc₂O, Et₃N, DMAP Start->P_Boc P_SEM NaH, SEM-Cl Start->P_SEM P_Ts NaH, TsCl Start->P_Ts P_Bn NaH, BnBr Start->P_Bn Boc_Protected N1-Boc P_Boc->Boc_Protected SEM_Protected N1-SEM P_SEM->SEM_Protected Ts_Protected N1-Ts P_Ts->Ts_Protected Bn_Protected N1-Bn P_Bn->Bn_Protected D_Boc TFA Boc_Protected->D_Boc D_SEM TBAF SEM_Protected->D_SEM D_Ts Cs₂CO₃ Ts_Protected->D_Ts D_Bn H₂, Pd/C Bn_Protected->D_Bn End {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol D_Boc->End D_SEM->End D_Ts->End D_Bn->End DecisionTree Start Start: Choose a Protecting Group Q1 Are subsequent steps acidic? Start->Q1 Q2 Are subsequent steps basic? Q1->Q2 No Bn Use Benzyl Q1->Bn Yes Q3 Are subsequent steps reductive (hydrogenolysis)? Q2->Q3 No Boc Use Boc Q2->Boc Yes Q4 Is a highly robust group needed? Q3->Q4 No Q3->Boc Yes SEM Use SEM Q4->SEM Yes Ts Use Tosyl Q4->Ts Yes

Caption: Decision-making guide for protecting group selection.

Conclusion

The strategic selection and application of a protecting group for the N1-position of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol are critical for the successful execution of multi-step synthetic routes. The Boc group offers a versatile and mild option, particularly for improving yields in cross-coupling reactions. For syntheses requiring greater stability, the SEM group provides a robust alternative with an orthogonal deprotection strategy. The tosyl and benzyl groups offer further options, each with their own unique set of stabilities and deprotection methods. By understanding the rationale behind the use of each protecting group, their compatibility with subsequent reactions, and the detailed protocols for their implementation, researchers can confidently navigate the synthesis of complex and novel 5-azaindole derivatives for drug discovery and development.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters. [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. Current Organic Chemistry. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry. [Link]

  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidations. PMC. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC Publishing. [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Publishing System. [Link]

  • A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. PubMed. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]

  • 1-Phenyl-3-tosyl-1H-pyrrole. MDPI. [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]

  • Protecting Groups. Harvard University. [Link]

  • Alcohol Protecting Groups. University of Guelph. [Link]

  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Protecting Groups. IIT Bombay. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar 5-Azaindole Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 5-azaindole alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often troublesome compounds. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategies effectively.

The unique structure of 5-azaindole alcohol derivatives—featuring a basic pyridine nitrogen, an acidic indole N-H, and a polar alcohol group—creates a trifecta of purification challenges. These include poor solubility in common non-polar solvents, strong binding to silica gel, and a tendency for peak tailing in chromatography. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What makes polar 5-azaindole alcohol derivatives so challenging to purify?

A1: The difficulty arises from their amphiprotic and highly polar nature. The 5-azaindole core contains a basic pyridine nitrogen (pKa ≈ 4-5) and a weakly acidic indole N-H proton. The addition of an alcohol functional group introduces a potent hydrogen bond donor and acceptor. This combination leads to:

  • Strong Interactions with Silica: The basic nitrogen interacts strongly with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing, streaking, or even irreversible binding.[1]

  • Poor Solubility: These compounds are often sparingly soluble in common non-polar solvents used in normal-phase chromatography (e.g., hexanes, ethyl acetate) but highly soluble in polar solvents, making separation from polar impurities difficult.[2]

  • Co-elution with Polar Impurities: The high polarity of the target compound often means it co-elutes with similarly polar byproducts or unreacted starting materials in both normal- and reverse-phase chromatography.[3]

Q2: How do I choose the best primary purification technique: Normal-Phase, Reverse-Phase, or HILIC?

A2: The choice depends on the specific properties of your derivative and the impurities present. A logical workflow can guide your decision. For highly polar compounds, traditional normal-phase chromatography can be challenging.[1] Reverse-Phase chromatography is often a better starting point.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that show little to no retention in reverse-phase.[2][4]

Below is a decision-making workflow to help you select an appropriate starting point.

Purification_Decision_Tree start Crude 5-Azaindole Alcohol Derivative tlc_check Run TLC in DCM/MeOH (9:1) and Hex/EtOAc (1:1) start->tlc_check rf_high Rf > 0.6 in Hex/EtOAc? (Less Polar) tlc_check->rf_high Good mobility rf_low Rf < 0.2 in DCM/MeOH? (Highly Polar) tlc_check->rf_low Stays at baseline np_chrom Attempt Normal-Phase Chromatography. Consider basic modifier. rf_high->np_chrom rp_or_hilic Compound is very polar. Evaluate further. rf_low->rp_or_hilic sol_in_water_acn Soluble in Water/ACN? rp_or_hilic->sol_in_water_acn rp_chrom Use Reverse-Phase Chromatography (C18). Start with Water/ACN gradient. sol_in_water_acn->rp_chrom Yes recryst Consider Recrystallization or other advanced methods (SFC, Mixed-Mode). sol_in_water_acn->recryst No no_retention_rp No retention on RP? rp_chrom->no_retention_rp hilic_chrom Use HILIC. Start with ACN/Water gradient. no_retention_rp->rp_chrom No, separation is poor. Optimize gradient. no_retention_rp->hilic_chrom Yes

Caption: Decision workflow for selecting a purification method.

Q3: My compound streaks badly on a silica gel TLC plate. What can I do to fix this for column chromatography?

A3: Streaking is a classic sign of strong, undesirable interactions between the basic nitrogen of the azaindole ring and the acidic silanol groups of the silica gel.[1] To mitigate this, you must neutralize these interactions. The most effective strategy is to add a small amount of a basic modifier to your mobile phase.[1][5]

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. It acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute symmetrically.

  • Ammonia: Using a solution of methanol saturated with ammonia (e.g., 2M NH₃ in MeOH) as your polar co-solvent in a DCM/MeOH system is also highly effective.[6]

Q4: When is recrystallization a better choice than chromatography?

A4: Recrystallization is an exceptionally powerful technique for achieving high purity, especially for crystalline solids.[7] It should be strongly considered when:

  • Compound is Unstable on Silica: If you observe decomposition on a TLC plate (e.g., new spots appearing over time), chromatography may degrade a significant portion of your product.[6][8]

  • Final Polishing Step: After chromatography, a recrystallization can remove trace impurities that co-eluted with your product, yielding material of >99.5% purity.

  • Large Scale Purification: On a multi-gram or kilogram scale, chromatography can become expensive and cumbersome due to solvent and silica consumption. Recrystallization is often more economically viable.[9]

  • Impurities Have Very Different Solubilities: If your desired compound and its major impurities have significantly different solubility profiles in a particular solvent system, recrystallization can be highly efficient.[10]

Troubleshooting Guide: Column Chromatography

This section addresses common problems encountered during the chromatographic purification of polar 5-azaindole alcohol derivatives.

ProblemPossible CauseSuggested Solution
Low or No Compound Elutes from the Column Compound is irreversibly bound to the stationary phase. This is common with highly basic compounds on acidic silica gel.[3]1. Switch to a more polar eluent: If using Hex/EtOAc, switch to DCM/MeOH. If already using DCM/MeOH, increase the percentage of MeOH. 2. Add a basic modifier: Add 1% triethylamine or use a MeOH/NH₃ solution as your polar solvent to disrupt the strong interaction with silica.[1] 3. Change stationary phase: Consider using neutral alumina or switching to reverse-phase chromatography.[11]
Compound precipitated on the column. The solvent used to load the sample may have been too weak, or the compound has poor solubility in the mobile phase.[3]1. Re-evaluate loading solvent: Ensure the compound is fully soluble in the solvent used for loading. If dry-loading, ensure it is well-dispersed. 2. Use a stronger mobile phase: A more polar eluent may be required to keep the compound in solution throughout the column run.[3]
Poor Separation from Impurities Inappropriate solvent system. The polarity of the eluent may be too high, causing everything to elute quickly, or too low, causing poor differentiation.[3]1. Optimize with TLC: Screen various solvent systems to find one that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation from impurities.[12] 2. Use a shallow gradient: Instead of isocratic elution, a shallow gradient of the polar solvent (e.g., 0-10% MeOH in DCM over 20 column volumes) can significantly improve resolution.
Column overloading. Too much sample was loaded for the column size, leading to broad bands that overlap.[3]As a general rule, the mass of the crude sample should be 1-2% of the mass of the silica gel for difficult separations.[3] For a 40g silica column, do not load more than 400-800mg of material.
Product Streaks or Shows Severe Tailing Strong interaction with acidic silica. The basic pyridine nitrogen is interacting with silanol groups.[1]1. Add a basic modifier: This is the most common and effective solution. Add 0.5-1% triethylamine or ammonia to your mobile phase.[1][5] 2. Use deactivated silica or an alternative stationary phase: Consider using neutral alumina or a C18 reverse-phase column.[11]
Product Decomposes on the Column Compound is sensitive to the acidic nature of silica gel. This is confirmed if a 2D TLC shows degradation.[6]1. Deactivate the silica: Flush the packed column with your eluent containing 1% triethylamine before loading the sample. 2. Switch to a neutral stationary phase: Neutral alumina is a good alternative. 3. Use Reverse-Phase or HILIC: These methods do not use silica in the same way and are often gentler on acid-sensitive compounds.[1][13] 4. Abandon chromatography: If decomposition is severe, recrystallization is the preferred method.[8]
Troubleshooting Guide: Recrystallization
ProblemPossible CauseSuggested Solution
Compound "Oils Out" Instead of Crystallizing Solution is too concentrated or cooled too quickly. Rapid cooling doesn't give molecules time to align in a crystal lattice.[3]1. Re-heat the solution: Add a small amount of additional hot solvent to dissolve the oil completely.[1] 2. Cool slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for forming high-quality crystals.[3]
The boiling point of the solvent is higher than the melting point of the compound. The compound is melting in the hot solvent.[3]Choose a solvent with a lower boiling point.
No Crystals Form Upon Cooling The solution is not supersaturated. Too much solvent was used, and the compound remains soluble even at low temperatures.[3][8]1. Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool again.[10] 2. Add an anti-solvent: If using a single solvent, slowly add a second solvent in which your compound is insoluble (but is miscible with the first solvent) until the solution becomes cloudy, then add a drop of the first solvent to clarify and cool slowly.[10]
Nucleation has not occurred. The crystallization process needs a starting point.1. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create microscopic imperfections that can serve as nucleation sites.[1] 2. Add a seed crystal: If you have a tiny amount of pure material, add a single crystal to the cooled solution to induce crystallization.[1]
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent. Even at 0°C, some product will remain in the mother liquor.[1]1. Ensure maximum cooling: Place the flask in an ice bath for at least 30 minutes to minimize solubility.[14] 2. Minimize washing solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.[3] 3. Concentrate the mother liquor: You can often obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this crop may be less pure than the first.[14]
Advanced & Alternative Purification Strategies

When standard methods fail, more advanced techniques may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds that have poor or no retention in reverse-phase chromatography.[4] HILIC uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent like acetonitrile (ACN), with a small amount of an aqueous buffer.[2][13] As the aqueous content increases, polar compounds elute.

  • Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases that have multiple retention mechanisms, such as reverse-phase and ion-exchange properties.[15][16] This allows for the simultaneous separation of polar, nonpolar, and charged molecules in a single run, often providing unique selectivity that cannot be achieved with other methods.[13][17][18]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, which behaves as a non-polar solvent.[19] By adding polar co-solvents (modifiers) like methanol, the polarity of the mobile phase can be tuned to elute a wide range of compounds, including polar ones.[2][20] Its low viscosity allows for very fast and efficient separations.[20]

Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
  • Method Development (TLC):

    • Prepare a mobile phase, for example, 95:5 Dichloromethane (DCM) / Methanol (MeOH).

    • Prepare a second mobile phase of 95:4:1 DCM/MeOH/Triethylamine (Et₃N).

    • Run TLC plates of your crude material in both systems. Observe the reduction in streaking and select a solvent ratio that provides an Rf of 0.2-0.4 for your product in the base-modified system.[12]

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., 40g silica for 400-800mg crude material).[3]

    • Pack the column as a slurry in the non-polar component of your eluent (e.g., DCM).

  • Equilibration:

    • Equilibrate the column with at least 5 column volumes of the final mobile phase (containing Et₃N) before loading the sample. This ensures the entire stationary phase is deactivated.[21]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM. If not fully soluble, add drops of MeOH until it dissolves.

    • Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Collection:

    • Begin elution with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is high-boiling and may require co-evaporation with a solvent like toluene or purification via a subsequent acidic wash to remove completely.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection:

    • Find a suitable solvent or solvent pair. An ideal single solvent dissolves the compound when hot but not when cold.[10] For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" or "anti-solvent".[10] Test this on a small scale in test tubes first.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of boiling solvent needed to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[14]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.[3]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[3]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[3]

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

References
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Zmysłowski, A. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 2: Recrystallization. [Link]

  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Gu, C., et al. (2019, September 24). Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers. Analytical Chemistry. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • De Klerck, K., et al. (n.d.). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

Sources

Technical Support Center: Optimizing C7 Lithiation and Substitution of Pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the functionalization of the pyrrolo[3,2-c]pyridine scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of yield for lithiation and subsequent electrophilic substitution at the C7 position. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of this reaction.

Introduction: The Challenge of Regioselective C7 Functionalization

The pyrrolo[3,2-c]pyridine core is a significant pharmacophore found in a range of biologically active molecules.[1][2][3] Directing functionalization to the C7 position is a key synthetic step for exploring the structure-activity relationships (SAR) of these compounds.[4][5][6] However, achieving high yields and regioselectivity at C7 via directed ortho-metalation (DoM) can be challenging due to the electronic properties of the pyridine ring and potential side reactions.[7][8] This guide will address common issues and provide strategies to optimize your reaction outcomes.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am observing low to no C7 lithiation, and my starting material is recovered. What are the likely causes and how can I improve the deprotonation efficiency?

Answer:

Low C7 lithiation is a common hurdle and can stem from several factors related to the choice of base, reaction temperature, and the nature of the N1-protecting group.

  • Insufficient Basicity or Steric Hindrance of the Lithiating Agent: The acidity of the C7 proton is influenced by the electron-withdrawing nature of the pyridine nitrogen. However, it is still a relatively unactivated C-H bond.

    • Explanation: Standard alkyllithiums like n-BuLi may not be sufficiently basic to efficiently deprotonate the C7 position, especially at very low temperatures.[9] While stronger bases like sec-BuLi or t-BuLi are more reactive, they can also be more sterically hindered, which can be problematic depending on the N1-substituent.[9][10] Lithium amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are often preferred for deprotonating pyridine rings as they are less nucleophilic, reducing the risk of addition to the C=N bond.[11][12][13]

    • Solution:

      • Switch to a Stronger, Non-Nucleophilic Base: If you are using n-BuLi, consider switching to LDA or LTMP.[12] LDA is often a good starting point as it balances basicity and steric bulk.

      • Optimize Base Equivalents: Ensure you are using a sufficient excess of the base. A common starting point is 1.1 to 1.5 equivalents. For substrates with multiple acidic protons, more equivalents may be necessary.

      • Consider a "Superbase": For particularly challenging substrates, a Schlosser-type base (a mixture of an alkyllithium and a potassium alkoxide, e.g., n-BuLi/t-BuOK) can be employed to dramatically increase the basicity.[14]

  • Inappropriate Reaction Temperature: Lithiation reactions are highly temperature-dependent.

    • Explanation: While these reactions are typically run at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate, the initial deprotonation step may require a slightly higher temperature to proceed at a reasonable rate.[15]

    • Solution:

      • Controlled Warming: After adding the base at -78 °C, try slowly warming the reaction to a slightly higher temperature (e.g., -40 °C or -20 °C) for a period before cooling back down to -78 °C for the electrophile quench.[15] This can facilitate the initial deprotonation without significantly promoting side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature and time.

      • Temperature Screening: Systematically screen a range of temperatures for the lithiation step to identify the optimal balance between deprotonation efficiency and intermediate stability.

  • The Role of the N1-Protecting Group: The protecting group on the pyrrole nitrogen plays a crucial role in directing the lithiation.

    • Explanation: An effective directing metalating group (DMG) is essential for C7 lithiation.[7] The ideal protecting group should be able to coordinate with the lithium base, bringing it into proximity with the C7 proton. Groups like 2-(trimethylsilyl)ethoxymethyl (SEM) are known to be effective in directing lithiation.[16][17] In contrast, a simple alkyl or Boc group may not provide sufficient directing effect.[18]

    • Solution:

      • Employ a Directing Protecting Group: If not already in use, switch to a protecting group known for its directing capabilities, such as SEM or a pivaloyl (Piv) group.

      • Consider Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or bis(2-dimethylaminoethyl) ether can chelate the lithium cation, increasing the basicity of the organolithium reagent and potentially improving the stability of the lithiated intermediate.[16][19][20]

Question 2: My reaction is yielding a mixture of regioisomers, with substitution occurring at positions other than C7. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a clear indication that other positions on the pyrrolo[3,2-c]pyridine ring are being deprotonated. The most likely competing sites are C2 and C6.

  • Inherent Reactivity of the Pyrrole Ring: The C2 position of an N-protected pyrrole is often the most acidic and kinetically favored site for deprotonation.[11][21]

    • Explanation: The electron-rich nature of the pyrrole ring makes the protons at C2 and C5 (if unsubstituted) susceptible to deprotonation. Without a strong directing group, lithiation will often default to the C2 position.

    • Solution:

      • Strengthen the Directing Effect: As mentioned previously, the choice of the N1-protecting group is paramount. A robust DMG like SEM is crucial to override the inherent acidity of the C2 proton and direct the deprotonation to C7.[16]

      • Steric Shielding: Introducing a sterically bulky substituent at the N1 position can disfavor lithiation at the adjacent C2 position.

  • Competition from C6 Lithiation: The C6 position is another potential site for deprotonation, influenced by the pyridine nitrogen.

    • Explanation: The relative acidity of the protons on the pyridine ring can be influenced by the solvent and the specific lithium base used. In some cases, deprotonation at C6 can compete with C7.

    • Solution:

      • Optimize the Base and Solvent System: The choice of base can influence regioselectivity. For instance, a bulkier base like LTMP might show a different selectivity profile compared to LDA.[12] The solvent can also play a role; THF is the most common choice, but exploring other ethereal solvents like diethyl ether could alter the aggregation state of the organolithium reagent and, consequently, its selectivity.

      • Precise Temperature Control: As with yield, temperature can affect selectivity. Kinetic deprotonation at one site might be favored at lower temperatures, while a thermodynamically more stable lithiated species might form at slightly higher temperatures. Careful temperature control is essential.

Frequently Asked Questions (FAQs)

Q: What is the best N1-protecting group for achieving high C7 selectivity?

A: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended.[16][17] Its ability to chelate with the lithium reagent strongly directs the deprotonation to the C7 position. Other directing groups like pivaloyl (Piv) or a carbamoyl group can also be effective.[22] A simple Boc group is generally not a good directing group for this transformation.[18]

Q: Which lithium base is the most suitable for C7 lithiation?

A: Lithium diisopropylamide (LDA) is often the base of choice for this type of transformation.[11][12] It is a strong, non-nucleophilic base that minimizes the risk of addition to the pyridine ring. For more challenging substrates, lithium tetramethylpiperidide (LTMP) or a Schlosser base can be considered.[13][14]

Q: At what temperature should the lithiation and electrophile quench be performed?

A: The standard procedure involves adding the base at -78 °C. To improve deprotonation, a brief warming to a higher temperature (e.g., -40 °C to -20 °C) can be beneficial, followed by re-cooling to -78 °C before adding the electrophile.[15] The electrophile quench should always be performed at -78 °C to minimize side reactions.

Q: What are some common electrophiles that can be used to trap the C7-lithiated intermediate?

A: A wide variety of electrophiles can be used, including:

  • Aldehydes and ketones: To introduce hydroxymethyl or substituted hydroxymethyl groups.

  • Iodine (I₂): To install an iodine atom, which can then be used in cross-coupling reactions.

  • N,N-Dimethylformamide (DMF): To introduce a formyl group.

  • Carbon dioxide (CO₂): To form a carboxylic acid.

  • Disulfides: To introduce a thioether linkage.

Q: Can additives improve the reaction outcome?

A: Yes, additives like TMEDA or bis(2-dimethylaminoethyl) ether can be very effective.[16][19][20] They work by breaking up organolithium aggregates and chelating the lithium ion, which increases the reactivity of the base and can help to stabilize the resulting lithiated species.

Experimental Protocol: A General Procedure for C7 Lithiation and Substitution

This protocol provides a starting point for your experiments. Optimization of temperature, time, and reagent stoichiometry will likely be necessary for your specific substrate and electrophile.

Materials:

  • N1-SEM-pyrrolo[3,2-c]pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add a solution of N1-SEM-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.2 eq.) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour. (Optional optimization: slowly warm to -40 °C, hold for 30 minutes, then re-cool to -78 °C).

  • Electrophile Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.5 eq.) in anhydrous THF dropwise, again keeping the internal temperature below -70 °C.

  • Reaction Completion: Stir the reaction at -78 °C for 2-3 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes typical outcomes based on variations in key reaction parameters. These are generalized trends and actual results may vary.

ParameterCondition AYield TrendCondition BYield TrendRationale
Base n-BuLiLow-ModerateLDAModerate-HighLDA is a stronger, less nucleophilic base, favoring deprotonation over addition.[12]
Temperature -78 °C throughoutSubstrate Dependent-78 °C → -40 °C → -78 °COften ImprovedA brief warming period can overcome the activation energy for deprotonation.[15]
N-Protecting Group BocVery LowSEMHighThe SEM group acts as a powerful directing metalating group.[16][17]
Additive NoneBaselineTMEDA (1.2 eq.)ImprovedTMEDA breaks up base aggregates and increases reactivity.[19]

Visualizing the Process: Key Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the C7 lithiation of pyrrolo[3,2-c]pyridine.

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Pathway cluster_solutions Optimization Strategies cluster_success Desired Outcome Start Start with N1-SEM protected pyrrolo[3,2-c]pyridine, LDA in THF at -78°C LowYield Low Yield / Starting Material Recovered? Start->LowYield PoorSelectivity Poor Regioselectivity? LowYield->PoorSelectivity No OptimizeBase Increase Base Equivalents or Switch to LTMP/Schlosser Base LowYield->OptimizeBase Yes CheckProtectingGroup Confirm use of a strong Directing Group (e.g., SEM) PoorSelectivity->CheckProtectingGroup Success High Yield of C7-Substituted Product PoorSelectivity->Success No CheckProtectingGroup->Success OptimizeTemp Introduce a controlled warming step (e.g., to -40°C) OptimizeBase->OptimizeTemp Additives Incorporate Additives (e.g., TMEDA) OptimizeTemp->Additives Additives->PoorSelectivity

Sources

troubleshooting N-alkylation vs C-alkylation in 5-azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-alkylation vs. C-alkylation in 5-azaindole synthesis. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: Diagnostic and resolution of regioselectivity issues in the functionalization of 1H-pyrrolo[3,2-c]pyridine (5-azaindole).

Diagnostic Workflow

Before adjusting reaction conditions, use this decision matrix to identify the specific failure mode. 5-azaindole is an ambident nucleophile with three reactive sites: N1 (pyrrole nitrogen, usually desired), C3 (electron-rich carbon), and N5 (pyridine nitrogen).

Azaindole_Troubleshooting Start Start: Reaction Analysis (LCMS/NMR) IsProduct Is the desired mass (M+R) observed? Start->IsProduct CheckRegio Isolate & Check 1H NMR (Focus on Aromatic Region) IsProduct->CheckRegio Yes NoProduct Issue: Reactivity IsProduct->NoProduct No RegioAnalysis Analyze Regioisomer CheckRegio->RegioAnalysis CheckBase Check Base Strength (pKa) & Electrophile Activity NoProduct->CheckBase N1_Check N1-Alkyl (Desired)? Loss of NH signal HMBC: Alkyl -> C2/C7a RegioAnalysis->N1_Check C3_Check C3-Alkyl (Side Product)? NH signal present Loss of C3-H doublet RegioAnalysis->C3_Check N5_Check N5-Quat (Side Product)? Downfield shift of Pyridine H Salt formation RegioAnalysis->N5_Check

Caption: Diagnostic logic for identifying regioselectivity failure modes in 5-azaindole alkylation.

Technical Deep Dive: The Regioselectivity Conflict

The 5-azaindole scaffold presents a unique challenge compared to standard indole chemistry due to the electron-withdrawing nature of the pyridine ring.

The Three Competitors
  • N1 (Pyrrole Nitrogen): The desired site for most medicinal chemistry applications. It requires deprotonation (pKa ~15-16 in DMSO) to become a hard nucleophile.

  • C3 (Pyrrole Carbon): A "soft" nucleophilic site. While less reactive than in indole (due to the pyridine ring's electron pull), C3 alkylation dominates under neutral/acidic conditions or with soft electrophiles (Michael acceptors).

  • N5 (Pyridine Nitrogen): Highly nucleophilic in neutral media. If the base is too weak to deprotonate N1, the neutral N5 lone pair will attack the electrophile, leading to quaternization (N-alkylation of the pyridine ring).

Mechanism of Failure
  • C3-Alkylation: Occurs via a Friedel-Crafts-like mechanism.[1] It is favored by tight ion pairing (e.g., using Grignard reagents or zinc salts) or thermodynamic control (high temperatures with reversible N1-alkylation).

  • N5-Quaternization: Occurs when the reaction pH is too low. If the N1 proton remains (neutral species), N5 is the best nucleophile.

Troubleshooting Guides & FAQs

Scenario A: "I am observing C3-alkylation instead of N1."

Root Cause: "Soft" reaction conditions or tight ion pairing. The Fix: Shift to "Hard-Hard" interactions.

VariableRecommendationScientific Rationale
Base NaH or KOtBu Strong bases ensure complete deprotonation of N1, creating a hard anion that prefers hard electrophiles (alkyl halides).
Solvent DMF, DMSO, or NMP High dielectric constants dissociate the N-Metal ion pair, leaving the "naked" N1-anion free to react. Avoid non-polar solvents (toluene) or ethers (THF) which promote C-alkylation via tight ion pairs.
Temperature 0°C to RT N1-alkylation is kinetically controlled. High heat can favor the thermodynamic C3-product.
Additives 15-Crown-5 (for Na+)Sequesters the cation, further breaking the ion pair and enhancing N1 nucleophilicity.

Q: I'm using NaH in THF but still seeing C3 isomers. Why? A: THF coordinates with sodium, often creating a tight ion pair that blocks the N1 site sterically or electronically, directing the electrophile to C3. Switch to DMF. If you must use THF, add HMPA or DMPU as a co-solvent to solvate the cation.

Scenario B: "I am getting N5-alkylation (Quaternization)."

Root Cause: Incomplete deprotonation of N1. The Fix: Ensure the N1-H is removed before adding the electrophile.

Q: I used K2CO3 in Acetone, but the product is water-soluble and polar. A: You likely formed the N5-pyridinium salt. K2CO3 in acetone is often too weak to fully deprotonate 5-azaindole (pKa ~15). The neutral pyridine nitrogen (N5) reacted instead. Protocol Adjustment:

  • Switch to Cs2CO3 (more soluble/basic in organic media) in DMF .

  • Heat to 60-80°C only if using carbonate bases.

  • Ideally, switch to NaH (1.2 equiv) in DMF at 0°C. Stir for 30 mins to ensure H2 evolution ceases before adding the alkyl halide.

Scenario C: "My reaction is stuck/low conversion."

Root Cause: Electronic deactivation. The Fix: The pyridine ring in 5-azaindole pulls electron density, making N1 less nucleophilic than in indole.

Q: The alkyl halide is unreactive. A: If the electrophile is secondary or sterically hindered, the nucleophilicity of 5-azaindole is insufficient. Strategy:

  • Catalysis: Add TBAI (tetrabutylammonium iodide) (10 mol%). This performs an in-situ Finkelstein reaction, converting alkyl chlorides/bromides to more reactive iodides.

  • Phase Transfer: Use 50% aq. NaOH + Toluene + TBAB. This creates a highly reactive "naked" anion at the interface.

Structural Characterization (NMR)[2][3]

Distinguishing isomers is critical. Do not rely solely on LCMS (isomers have identical mass).

Table 1: 1H NMR Diagnostic Signals (DMSO-d6)

FeatureN1-Alkyl (Desired) C3-Alkyl (Side Product) N5-Alkyl (Quat)
NH Signal Absent Present (broad singlet, >11 ppm)Present (often shifted)
C2-H Sharp singlet/doubletSharp singletShifted downfield
C3-H Doublet (d, ~6.5 ppm)Absent (replaced by alkyl)Doublet (shifted)
Pyridine H (H4/H6) Normal shiftsNormal shiftsSignificant Downfield Shift (>0.5 ppm) due to + charge
HMBC Alkyl protons correlate to C2 & C7a Alkyl protons correlate to C2, C3a Alkyl protons correlate to C4/C6

Validated Standard Operating Procedure (SOP)

Method: Kinetic N1-Alkylation of 5-Azaindole Reference Grounding: Adapted from Merour et al. [1] and standard indole protocols [2].

Reagents:

  • 5-Azaindole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile (Alkyl Halide, 1.1 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Deprotonation: Dissolve 5-azaindole in anhydrous DMF. Cool to 0°C (ice bath).

  • Base Addition: Add NaH portion-wise. Critical: Allow to stir at 0°C for 30-45 minutes . Wait until gas evolution (H2) completely stops. This confirms the formation of the sodium salt.

  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/LCMS. Most primary halides react within 1-3 hours.

  • Quench: Carefully add saturated NH4Cl solution (exothermic).

  • Workup: Extract with EtOAc (x3). Wash organics with H2O (x2) and Brine (x1) to remove DMF. Dry over Na2SO4.

Why this works:

  • NaH: Irreversible deprotonation eliminates the neutral species, preventing N5-alkylation.

  • 0°C Start: Favors kinetic control (N1) over thermodynamic control (C3).

  • DMF: Solvates the cation, promoting the reactivity of the N1 anion.

References

  • Merour, J. Y., & Joseph, B. (2001).[2][3][4] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[2][4] (Note: While titled 7-azaindole, this review and its subsequent updates in Arkivoc cover the comparative reactivity of 4, 5, 6, and 7-azaindole isomers).

    • Source:

  • Popowycz, F., Routier, S., Joseph, B., & Merour, J. Y. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.[3][5] Tetrahedron, 63(36), 8689-8707.

    • Source:

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022).[6] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616.

    • Source:

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C-3 Position.[1][6][7][8][9] Angewandte Chemie International Edition, 48(51), 9608-9644. (Provides mechanistic context for C3-alkylation pathways).

    • Source:

Sources

Technical Support Center: Crystallization of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol and its related intermediates. As a nitrogen-containing heterocyclic compound, this scaffold presents unique challenges and opportunities in obtaining high-quality crystalline material. Success in crystallization is not merely an art form; it is a systematic process grounded in understanding the physicochemical properties of your molecule and its interaction with the solvent environment.[1]

This guide is structured to address the practical issues encountered in the laboratory. We will move from foundational questions to specific troubleshooting scenarios, providing not just protocols, but the causal logic behind them. Our goal is to empower you to move beyond trial and error and make informed decisions to control your solid-form outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when crystallizing pyrrolopyridine derivatives like {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol?

Pyrrolopyridine cores possess several features that influence crystallization. The presence of both a pyrrole and a pyridine ring introduces a rigid, planar system with multiple hydrogen bond donors (N-H) and acceptors (pyridine N). The methanol substituent adds another potent hydrogen bonding group (O-H). This functionality can lead to:

  • High solubility in polar solvents: The multiple hydrogen bonding sites can make the molecule highly soluble in solvents like alcohols or water, making it difficult to achieve the supersaturation needed for crystallization.[2]

  • Polymorphism: The ability to form different hydrogen bonding networks can lead to multiple crystalline forms (polymorphs), each with different properties.[3][4] Uncontrolled conditions can result in inconsistent or metastable forms.

  • Solvate Formation: The strong hydrogen bonding capacity increases the risk of incorporating solvent molecules into the crystal lattice, forming solvates or hydrates. This can be a significant issue in pharmaceutical development.[5]

  • "Oiling Out": If the compound's melting point is low or if it has a strong affinity for the solvent, it may separate as a liquid oil instead of a solid crystal upon cooling.[6]

Q2: How pure does my intermediate need to be before I attempt crystallization?

Starting with the highest possible purity is critical. Impurities can act as nucleation inhibitors, disrupt crystal lattice formation, or become incorporated into the crystals, undermining the entire purpose of the purification step.[4] Even trace amounts of a persistent impurity can lead to the formation of oils or amorphous precipitates.[4] We recommend a purity of >95% as determined by HPLC or NMR before dedicating significant effort to screening crystallization conditions. If you encounter persistent problems, a preliminary purification step, like a quick filtration through a silica plug, can be beneficial.[6]

Q3: How do I select a starting solvent or solvent system?

The ideal single solvent for crystallization is one in which your compound is highly soluble at elevated temperatures but has low solubility at room or lower temperatures.[1] For heterocyclic compounds, a good starting point is often polar protic solvents like ethanol or isopropanol.[7]

More commonly, a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble) offers greater control.[6] The key is that the two solvents must be miscible.

Solvent Selection Workflow

Caption: A decision tree for selecting an appropriate crystallization solvent system.

Q4: Can I crystallize my compound if it is only soluble in high-boiling-point solvents like DMF or DMSO?

Yes, although it presents a challenge. High-boiling-point solvents are difficult to remove via evaporation. In these cases, vapor diffusion or liquid diffusion (layering) are the best methods.[8] You would dissolve your compound in a minimal amount of DMF or DMSO and then expose it to the vapor of a more volatile anti-solvent (like isopropanol, acetone, or diethyl ether) in a sealed container.[8][9] The anti-solvent will slowly diffuse into the solution, reduce the compound's solubility, and promote slow crystal growth.

Troubleshooting Guide

Problem: My compound "oils out" instead of crystallizing.

This is a common issue where the solute becomes supersaturated but separates as a liquid phase rather than a solid.[6]

  • Underlying Cause: The solution has become supersaturated too quickly, or the temperature is still above the melting point of the solute in the presence of the solvent (eutectic). Impurities can also promote oiling out.

  • Immediate Actions:

    • Re-dissolve: Add a small amount of the "good" solvent back into the mixture and warm it until the oil completely redissolves.[6]

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a Dewar of warm water or leaving it on the benchtop insulated with paper towels instead of placing it directly in an ice bath.[10][11]

    • Use a More Dilute Solution: Start with more solvent than the minimum required for dissolution at high temperature. This reduces the level of supersaturation at any given temperature during cooling.[11][12]

  • Alternative Strategies:

    • Change Solvents: Switch to a solvent system where the compound has a lower solubility.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6][11]

    • Seed Crystals: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[11][13]

Problem: No crystals form, even after cooling for an extended period.

  • Underlying Cause: The solution has not reached a sufficient level of supersaturation.

  • Immediate Actions:

    • Induce Nucleation: Try scratching the flask or adding a seed crystal.[11][12]

    • Reduce Temperature: If cooling at room temperature or 4°C, try moving the solution to a freezer (-20°C).[6]

    • Increase Concentration:

      • Slow Evaporation: Loosen the cap or cover the flask with perforated foil and allow the solvent to evaporate slowly over several days in a quiet, vibration-free location.[1][7] This is a very effective method for milligram quantities.[8]

      • Boil Off Solvent: If using a single-solvent system, gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.[11][12]

Problem: The compound precipitates as a fine, amorphous powder.

  • Underlying Cause: Nucleation and crystal growth are happening far too quickly, leading to a disordered solid. This often occurs when supersaturation is generated instantly, for example, by rapidly adding a large volume of anti-solvent.

  • Corrective Actions:

    • Slow Down the Process: The key is to reduce the rate at which supersaturation is achieved.

      • If using an anti-solvent, add it dropwise to the heated solution until slight turbidity appears, then add a drop or two of the good solvent to redissolve it before allowing it to cool slowly.

      • Use a vapor diffusion or layering technique, which ensures the anti-solvent is introduced very gradually.[10]

    • Decrease Concentration: Start with a more dilute solution.

Problem: The crystals are very small, often needle-like, making them difficult to filter and dry.

  • Underlying Cause: The rate of nucleation is much higher than the rate of crystal growth. Many small crystals are forming instead of a few large ones.[1] This morphology can also be solvent-dependent.[14]

  • Corrective Actions:

    • Minimize Nucleation Sites: Ensure you are using very clean glassware, as dust particles can act as nucleation sites.[1]

    • Slow Down Crystal Growth:

      • Vapor Diffusion: This is one of the best methods for growing larger, higher-quality single crystals.[8]

      • Slower Cooling: Decrease the cooling rate significantly.

      • Use a Different Solvent System: The crystal habit (shape) is highly dependent on the solvent.[5][14] Experiment with different solvent combinations. For example, switching from an ethanol/water system to a THF/hexane system can dramatically alter crystal morphology.

Troubleshooting Workflow Diagram

G start Start with a Hot, Saturated Solution cool Allow to Cool Slowly start->cool outcome Observe Outcome cool->outcome crystals High-Quality Crystals Formed outcome->crystals Success oil Compound 'Oils Out' outcome->oil Problem powder Amorphous Powder Crashes Out outcome->powder Problem nothing No Change / Clear Solution outcome->nothing Problem needles Small, Needle-like Crystals outcome->needles Problem action_oil 1. Add more solvent 2. Re-heat to dissolve 3. Cool even slower 4. Try different solvent oil->action_oil action_powder 1. Slow down supersaturation (e.g., use vapor diffusion) 2. Use a more dilute solution powder->action_powder action_nothing 1. Evaporate some solvent 2. Add anti-solvent slowly 3. Scratch flask / add seed crystal 4. Cool to lower temperature nothing->action_nothing action_needles 1. Slow down crystal growth (Vapor diffusion is ideal) 2. Ensure clean glassware 3. Experiment with different solvents needles->action_needles

Caption: A flowchart for troubleshooting common crystallization outcomes.

Experimental Protocols

Protocol 1: Slow Cooling from a Single Solvent

This method is ideal when you have identified a single solvent that shows a significant difference in solubility with temperature.[15]

  • Place the crude, purified solid (~50 mg) in a clean Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol) dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves.

  • Cover the flask with a watch glass to prevent rapid evaporation and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or folded paper towel).[11]

  • Once at room temperature, if crystal growth is significant, you can move the flask to a refrigerator (4°C) to maximize yield.[6]

  • Collect the crystals by vacuum filtration.

Protocol 2: Vapor Diffusion (Anti-Solvent Method)

This is a highly reliable method for growing high-quality crystals from milligram quantities, especially when the compound is highly soluble or prone to oiling out.[8]

  • Preparation:

    • In a small, open vial (e.g., a 1-dram vial), dissolve your compound (~10-20 mg) in a minimal amount of a "good" solvent (e.g., THF, Methanol).

    • In a larger vial or beaker (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile anti-solvent (e.g., Hexanes, Diethyl Ether). The anti-solvent must be miscible with the "good" solvent.

  • Setup: Carefully place the smaller vial containing your compound solution inside the larger vial. Do not allow the liquids to mix directly.

  • Incubation: Seal the larger vial tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the compound solution, gradually decreasing its solubility and inducing slow crystallization.

  • Patience: Place the setup in a vibration-free location and leave it undisturbed for several days to weeks.[7]

Data Summary: Common Solvent Systems

The following table provides starting points for solvent selection. The choice is highly empirical and screening is recommended.

"Good" Solvent (High Polarity)Miscible Anti-Solvent (Low Polarity)Technique Recommendation
Methanol / EthanolWaterSlow Cooling / Anti-solvent Addition
AcetoneHexane / HeptaneVapor Diffusion / Layering
Tetrahydrofuran (THF)Hexane / HeptaneVapor Diffusion / Layering
Dichloromethane (DCM)Diethyl Ether / PentaneVapor Diffusion / Layering (Note: DCM is very volatile)
Ethyl AcetateHexane / HeptaneSlow Evaporation / Slow Cooling
Dimethylformamide (DMF)Isopropanol / Acetone / WaterVapor Diffusion / Layering (for poorly soluble compounds)[8]

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Validation & Comparative

1H NMR spectral analysis of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol using 1H NMR spectroscopy in DMSO-d6 .

Targeting researchers in medicinal chemistry, this document moves beyond basic peak listing. It focuses on differentiation strategies —specifically how to distinguish this scaffold from its common regioisomers (e.g., pyrrolo[2,3-c]pyridine) and how to leverage solvent-specific effects in DMSO-d6 to confirm the integrity of the hydroxymethyl side chain.

Core Molecule Specifications[1][2][3][4][5][6][7]
  • IUPAC Name: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

  • Scaffold: 5-Azaindole (Pyrrolo[3,2-c]pyridine)

  • Key Substituent: Hydroxymethyl (-CH2OH) at position C7

  • Solvent System: DMSO-d6 (Chosen for solubility and exchangeable proton observation)[1]

Part 1: Structural Context & Numbering

Correct assignment requires adherence to the IUPAC numbering for the fused bicyclic system. The pyrrolo[3,2-c]pyridine scaffold places the pyridine nitrogen at position 5.

Atom Assignments:

  • N1: Pyrrole nitrogen (Exchangeable proton).

  • C2/C3: Pyrrole ring carbons (Vicinal protons).

  • C4: Pyridine carbon (Singlet, deshielded by adjacent N5).

  • N5: Pyridine nitrogen (No proton).

  • C6: Pyridine carbon (Singlet, between N5 and substituted C7).

  • C7: Substituted carbon (Attachment point for -CH2OH).

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral integrity, follow this standardized workflow. This protocol minimizes water contamination, which is critical for observing the diagnostic OH coupling.

Sample Preparation Workflow

SamplePrep Step1 Solvent QC Verify DMSO-d6 water content (<0.05%) Step2 Weighing 5-10 mg of Analyte Step1->Step2 Pass Step3 Dissolution 0.6 mL DMSO-d6 (Dry Environment) Step2->Step3 Step4 Transfer Clean/Dry 5mm NMR Tube Step3->Step4 Step5 Acquisition 1H (min 16 scans) Pulse: 30° Step4->Step5

Figure 1: Critical path for sample preparation to ensure observation of exchangeable protons.

Critical Technical Note: Use an ampoule of "100% D" DMSO-d6 immediately upon opening. Stored DMSO absorbs atmospheric moisture rapidly (hygroscopic), which appears as a broad peak at ~3.33 ppm and accelerates proton exchange, collapsing the diagnostic -OH triplet into a broad singlet.

Part 3: Spectral Analysis & Assignments[8]

The Aromatic Region (Diagnostic Scaffold Signals)

The pyrrolo[3,2-c]pyridine core presents a distinct pattern compared to indole or other azaindoles.

  • H4 (Pyridine Singlet): The most deshielded carbon-bound proton (~8.90 - 9.10 ppm). It is located between the bridgehead carbon and the pyridine nitrogen. Its appearance as a sharp singlet is a primary confirmation of the [3,2-c] fusion.

  • H6 (Pyridine Singlet): Located between the pyridine nitrogen (N5) and the substituted carbon (C7). It typically appears upfield of H4 (~7.30 - 7.60 ppm) and appears as a singlet due to the substitution at C7.

  • H2 & H3 (Pyrrole Doublets): These protons show characteristic vicinal coupling (

    
    ).
    
    • H2: ~7.40 - 7.50 ppm (dd or d).[2]

    • H3: ~6.60 - 6.70 ppm (d).[3][2]

The Aliphatic Region (The Side Chain)

In DMSO-d6, the hydroxymethyl group provides a "self-validating" connectivity check.

  • -CH2- (Methylene): Appears at ~4.6 - 4.8 ppm.

    • Dry DMSO: Appears as a doublet (

      
      ) due to coupling with the OH proton.
      
    • Wet DMSO/D2O shake: Collapses to a singlet .

  • -OH (Hydroxyl): Appears at ~5.0 - 5.5 ppm.

    • Dry DMSO: Appears as a triplet (

      
      ).
      
    • Wet DMSO: Broad singlet or invisible (exchanged).

Exchangeable Protons
  • N1-H: A broad singlet typically found downfield (11.0 - 12.0 ppm). Its chemical shift is highly concentration- and temperature-dependent due to hydrogen bonding.

Part 4: Comparative Analysis (The "Comparison Guide")

This section compares the target molecule against its most common structural alternatives (isomers) and solvent variations.

Table 1: Distinguishing Regioisomers

The primary challenge in azaindole synthesis is distinguishing the [3,2-c] isomer from the [2,3-c] or [3,2-b] isomers.

FeatureTarget: [3,2-c] (5-azaindole) Alternative: [2,3-c] (6-azaindole) Differentiation Logic
H4 Multiplicity Singlet (Isolated)Doublet (Coupled to H5)In [3,2-c], N is at pos 5, isolating H4.[3] In [2,3-c], H4 and H5 are vicinal.
H4 Shift Deshielded (~9.0 ppm)Shielded (~7.5-8.0 ppm)H4 in [3,2-c] is adjacent to N5 (deshielding zone).
H6 Signal Present (Singlet)Absent (N is at pos 6)If N is at pos 6, there is no proton signal there.
NOE Correlation NOE between H4 and H3NOE between H4 and H3Both show H3-H4 proximity; use H4 multiplicity as the primary filter.
Table 2: Solvent Comparison (DMSO-d6 vs. CDCl3)
Spectral FeatureDMSO-d6 CDCl3 Impact on Analysis
Solubility ExcellentPoor/InsolubleDMSO is required for polar polycycles.
-OH Signal Visible (Triplet)Invisible/BroadDMSO enables confirmation of the alcohol functionality via coupling.
-CH2- Signal Doublet (coupled to OH)SingletDoublet confirms -CH2OH; Singlet only confirms -CH2-O-R.
N-H Signal Sharp/Broad (~11.5 ppm)Broad/InvisibleDMSO stabilizes the NH tautomer.

Part 5: Diagnostic Logic Tree

Use this decision tree to interpret your spectral data and confirm the structure.

LogicTree Start Start Analysis (Aromatic Region) CheckH4 Is there a deshielded Singlet at >8.8 ppm? Start->CheckH4 CheckH6 Is there a second Singlet at ~7.5 ppm? CheckH4->CheckH6 Yes (H4) Isomer23c Result: Pyrrolo[2,3-c] Isomer (Likely) CheckH4->Isomer23c No (Doublet seen) CheckCoupling Are there two doublets (J~3Hz) for Pyrrole? CheckH6->CheckCoupling Yes (H6) IsomerOther Result: Check [3,2-b] or Substitution Error CheckH6->IsomerOther No Isomer32c Result: Pyrrolo[3,2-c] Core (Confirmed) CheckCoupling->Isomer32c Yes CheckCoupling->IsomerOther No

Figure 2: Logic flow for distinguishing the [3,2-c] core from isomeric byproducts.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Mahboobi, S., et al. (2007). Synthesis and Structure-Activity Relationships of 1H-Pyrrolo[3,2-c]pyridine Derivatives. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1H-Pyrrolo[3,2-c]pyridine. [Link]

Sources

FMS kinase inhibition assays using {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol Derivatives vs. Pexidartinib

Executive Summary

This technical guide evaluates the efficacy of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol derivatives as next-generation FMS (CSF-1R) kinase inhibitors. While Pexidartinib (PLX3397) remains the clinical gold standard, its off-target activity against c-KIT and FLT3 necessitates the development of more selective scaffolds.

The pyrrolo[3,2-c]pyridine class represents a structural evolution, utilizing the 7-substituted methanol moiety to establish precise hydrogen bonding within the ATP-binding pocket (hinge region). This guide details the experimental protocols required to validate these compounds, focusing on enzymatic potency (ADP-Glo™), cellular efficacy (M-NFS-60 proliferation), and selectivity profiling.

Target Biology & Mechanism of Action

CSF-1R (FMS) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of mononuclear phagocytes (macrophages/monocytes).[1]

  • Pathology: Aberrant FMS signaling drives Tumor-Associated Macrophage (TAM) accumulation in solid tumors and synovial proliferation in Tenosynovial Giant Cell Tumors (TGCT).

  • Inhibitor Classes:

    • Pexidartinib (Reference): A Type II inhibitor that binds the inactive DFG-out conformation. High potency but moderate selectivity (hits c-KIT/FLT3).

    • Pyrrolo[3,2-c]pyridine Derivatives (Candidate): These are typically designed as Type I (ATP-competitive) or hybrid inhibitors. The {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol core acts as a hinge-binder, offering a vector to grow substituents into the solvent-exposed region to maximize selectivity over c-KIT.

Figure 1: CSF-1R Signaling Pathway

The following diagram illustrates the downstream consequences of FMS inhibition.

CSF1R_Pathway CSF1 CSF-1 / IL-34 (Ligand) CSF1R CSF-1R (FMS) Receptor Dimerization CSF1->CSF1R Binding P_Tyrosine Autophosphorylation (Tyr723, Tyr809) CSF1R->P_Tyrosine Activation PI3K PI3K / Akt P_Tyrosine->PI3K MAPK RAS / RAF / MEK / ERK P_Tyrosine->MAPK Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->CSF1R Blocks ATP Binding Outcome1 Macrophage Survival PI3K->Outcome1 Outcome2 Osteoclast Differentiation MAPK->Outcome2

Caption: Ligand binding induces receptor dimerization and autophosphorylation. Inhibitors block ATP binding, preventing downstream PI3K/MAPK signaling essential for macrophage survival.

Comparative Performance Data

The following data contrasts a representative optimized derivative (Compound 1r, a 7-substituted pyrrolo[3,2-c]pyridine) against the standard Pexidartinib.

MetricPexidartinib (PLX3397)Pyrrolo[3,2-c]pyridine (Comp 1r)Interpretation
Enzymatic IC50 (FMS) 13 nM30 nMComparable potency in cell-free systems.
Cellular IC50 (BMDM) ~150 nM84 nMThe derivative shows superior cellular penetrance/efficacy.
Selectivity (vs. c-KIT) Low (IC50 ~27 nM)High (>1000 nM)Critical Differentiator: The derivative avoids c-KIT, reducing hepatotoxicity risks.
Selectivity (vs. FLT3) Low (IC50 ~160 nM)Moderate (>500 nM)Improved safety profile regarding hematological side effects.
Binding Mode Type II (DFG-out)Type I/HybridDifferent residence times; Type I often yields cleaner kinase panel profiles.

Data sources synthesized from recent medicinal chemistry literature [1, 2].

Detailed Experimental Protocols

To validate the efficacy of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol derivatives, a two-stage screening cascade is required: Biochemical quantification followed by cellular functional validation.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

This assay measures the conversion of ATP to ADP. It is preferred over radiometric assays for its high-throughput capability and resistance to fluorescent interference.

Reagents:

  • Recombinant Human CSF-1R (FMS) Kinase (cytoplasmic domain).

  • Substrate: Poly(4:1 Glu, Tyr) peptide.

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrrolo-pyridine derivative in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (final DMSO <1%).

  • Enzyme Addition: Dilute CSF-1R kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT). Add 2 μL/well. Incubate 10 min.

  • Reaction Start: Add 2 μL of ATP/Substrate mix (Final: 10 μM ATP, 0.2 mg/mL peptide).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 μL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Validation Criteria:

  • Z-Factor > 0.5.

  • Signal-to-Background (S/B) > 10.

Protocol B: M-NFS-60 Cell Proliferation Assay (Cellular)

M-NFS-60 is a mouse myelogenous leukemia cell line strictly dependent on M-CSF (CSF-1) for growth. This is the industry standard for measuring functional FMS inhibition.

Workflow:

  • Cell Seeding: Wash M-NFS-60 cells 3x with PBS (to remove maintenance M-CSF). Resuspend in RPMI-1640 + 10% FCS + 10 ng/mL Recombinant Human M-CSF . Seed 5,000 cells/well in 96-well plates.

  • Treatment: Add compounds (serial dilutions). Include Pexidartinib as a positive control and Staurosporine as a kill control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection (CellTiter-Glo): Add equal volume of CellTiter-Glo reagent (ATP detection). Shake 2 min, incubate 10 min.

  • Read: Luminescence.

  • Analysis: Normalize to DMSO control (100% viability) and Staurosporine (0% viability).

Experimental Workflow Diagram

The following diagram outlines the critical path for validating the scaffold, from synthesis to selectivity profiling.

Workflow Start Scaffold Synthesis {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol Step1 Biochemical Screen (ADP-Glo Assay) Start->Step1 Decision1 IC50 < 50 nM? Step1->Decision1 Step2 Cellular Efficacy (M-NFS-60 / BMDM) Decision1->Step2 Yes Discard Optimize SAR Decision1->Discard No Decision2 Cell IC50 < 100 nM? Step2->Decision2 Step3 Selectivity Panel (vs. KIT, FLT3) Decision2->Step3 Yes Decision2->Discard No End Lead Candidate Selection Step3->End

Caption: Screening cascade prioritizing enzymatic potency first, followed by cellular permeability/efficacy, and finally selectivity against off-targets (KIT/FLT3).

Data Analysis & Interpretation

When analyzing data from {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol derivatives, pay close attention to the Selectivity Index (SI) .

  • Calculate SI:

    
    .
    
  • Benchmarking:

    • Pexidartinib: SI ≈ 2 (Poor selectivity).

    • Target for New Scaffold: SI > 50.

  • Residence Time: If using TR-FRET (LanthaScreen), a longer residence time (slow off-rate) correlates better with in vivo efficacy than thermodynamic IC50.

Troubleshooting:

  • High Cellular IC50 despite low Enzymatic IC50: The hydroxymethyl group at position 7 may reduce membrane permeability. Consider esterification or etherification to improve lipophilicity (LogD).

  • High Background in ADP-Glo: Ensure ATP concentration is near the Km(app) (approx. 10-25 μM for FMS) to ensure sensitivity to competitive inhibitors.

References
  • El-Gamal, M. I., et al. (2018).[2][3] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[3] Link

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. The New England Journal of Medicine, 373, 428-437. Link

  • Promega Corporation. (2024).[4][5] ADP-Glo™ Kinase Assay Technical Manual. Link

  • Thermo Fisher Scientific. (2024).[4][5] LanthaScreen™ Eu Kinase Binding Assay for CSF1R. Link

  • Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy.[4][6][7][8][9] Journal for ImmunoTherapy of Cancer, 5(1), 53. Link

Sources

bioisosteric replacement of indole with pyrrolo[3,2-c]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In medicinal chemistry, the replacement of an indole scaffold with pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole ) is not merely a nitrogen scan exercise; it is a fundamental alteration of the molecule's electronic and physicochemical landscape.

Unlike its more common isomer 7-azaindole (pyrrolo[2,3-b]pyridine), which remains largely neutral at physiological pH, 5-azaindole is significantly more basic (pKa ~8.26) . This replacement introduces a high-probability ionization center, dramatically altering solubility, membrane permeability, and binding mode potential (e.g., enabling salt bridges).

This guide dissects the strategic utility of this bioisostere, supported by experimental data and synthetic protocols.[1][2]

Physicochemical Profiling: The "Hidden" Cation

The most critical distinction of the 5-azaindole scaffold is its basicity. While indole is electron-rich and non-basic, and 7-azaindole is weakly basic, 5-azaindole possesses a conjugated system that stabilizes the protonated pyridine nitrogen via resonance from the pyrrole nitrogen.

Comparative Properties Table
PropertyIndole7-Azaindole (Isomer)5-Azaindole (Target) Impact on Drug Design
Structure Benzene fused to PyrrolePyridine fused to Pyrrole (N at 7)Pyridine fused to Pyrrole (N at 5)N-placement dictates electronic vectors.
pKa (Conj. Acid) -2.4 (Non-basic)4.598.26 Critical: 5-Azaindole is >85% protonated at pH 7.4.
LogP ~2.14~1.2~0.9Lower lipophilicity improves LLE (Ligand Lipophilicity Efficiency).
Aq. Solubility Low (< 50 µg/mL)ModerateHigh Ionization at pH 7.4 drives massive solubility gains.
H-Bonding 1 Donor (NH)1 Donor, 1 Acceptor1 Donor, 1 Acceptor5-N is a strong acceptor; protonated form is a donor.
Metabolic Stability Low (C-3 oxidation)HighModerate-High Blocks C-5 metabolic soft spot; reduces electron density.
Electronic Mechanism of Basicity

The high pKa of 5-azaindole arises from the para-like relationship between the pyrrole nitrogen (electron donor) and the pyridine nitrogen (proton acceptor). Upon protonation, the positive charge is effectively delocalized over both nitrogen atoms, a stabilization not possible in 4- or 7-azaindoles.

Resonance cluster_0 Resonance Stabilization of Protonated 5-Azaindole cluster_1 Medicinal Consequence Base Neutral 5-Azaindole (Pyridine N accepts H+) Cat1 Cation Form A (Charge on Pyridine N) Base->Cat1 + H+ (pH < 8.26) Cat2 Cation Form B (Charge delocalized to Pyrrole N) Cat1->Cat2 Resonance Stabilization Solubility Increased Solubility (Ionization) Cat2->Solubility Binding New Salt Bridge Opportunity Cat2->Binding Permeability Potential Permeability Liability (Efflux) Cat2->Permeability

Figure 1: Mechanistic basis for the high basicity of 5-azaindole compared to other isomers, leading to distinct ADME properties.

Performance Analysis & Case Studies

Case Study 1: MPS1 Kinase Inhibitors (CCT251455)

Challenge: An initial Indole/7-azaindole hit suffered from poor solubility and rapid metabolic clearance. Solution: Transition to the 5-azaindole scaffold.

  • Compound: CCT251455 (Clinical Candidate).

  • Mechanism: The 5-azaindole core provided a critical H-bond acceptor at the hinge region (Val532) while the basic nitrogen improved solubility 100-fold compared to the indole analog.

  • Outcome:

    • Potency: IC50 = 3 nM (MPS1).

    • Bioavailability: 100% oral bioavailability in mice (due to high solubility/stability).

    • Metabolic Stability: Half-life increased from <15 min (indole) to >60 min (5-azaindole) in microsomes.

Case Study 2: FMS Kinase Inhibitors

Comparison: Indole vs. Pyrrolo[3,2-c]pyridine (5-aza).

  • Data: In a direct comparison of diarylamide derivatives, the 5-azaindole analogs (e.g., Compound 1r) demonstrated superior cellular potency (IC50 = 30 nM) compared to the lead indole (IC50 = 96 nM).

  • Selectivity: The 5-azaindole derivative showed a 38-fold selectivity index for cancer cells over normal fibroblasts, attributed to the specific electronic recognition of the 5-N in the ATP binding pocket.

Decision Framework: When to Deploy

Do not use 5-azaindole as a default replacement. Use it when specific criteria are met.

DecisionTree Start Start: Indole Scaffold Optimization Q1 Is the Indole C-5 position a metabolic soft spot? Start->Q1 Q1->Start No (Keep Indole) Q2 Is Aqueous Solubility limiting? Q1->Q2 Yes Q3 Can the target pocket tolerate a positive charge? Q2->Q3 Yes (Need Solubility) Rec1 Use 7-Azaindole (Neutral, Stable) Q2->Rec1 No (Solubility OK) Q3->Rec1 No (Neutral required) Rec2 DEPLOY 5-AZAINDOLE (Soluble, Basic, Stable) Q3->Rec2 Yes (Cation OK/Desired) Rec3 Use 4- or 6-Azaindole (Electronic tuning)

Figure 2: Strategic decision tree for selecting the 5-azaindole scaffold based on metabolic and physicochemical liabilities.

Synthetic Accessibility & Protocol

Synthesis of 5-azaindoles is generally more challenging than 7-azaindoles due to the lack of cheap starting materials like 2-amino-3-iodopyridine. The most robust route utilizes a Sonogashira coupling / Cyclization sequence.

Validated Protocol: Synthesis of 2-Substituted-5-Azaindole

Target: Preparation of 5-azaindole core from 4-amino-3-bromopyridine (or equivalent).

Step 1: Iodination (if starting from 4-aminopyridine)

  • Reagents: 4-aminopyridine, NIS, DMF.

  • Procedure: Stir at RT for 12h. Isolate 3-iodo-4-aminopyridine.

Step 2: N-Protection (Critical)

  • Rationale: The free amine poisons Pd catalysts. Use a carbamate or sulfonamide.

  • Reagents: Boc2O, DMAP, THF.

  • Product: tert-butyl (3-iodo-pyridin-4-yl)carbamate.

Step 3: Sonogashira Coupling

  • Reagents: Terminal alkyne (R-C≡CH), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, DMF.

  • Conditions: Heat to 60°C under Argon for 4-6 hours.

  • Observation: Color change from yellow to dark brown indicates progression.

Step 4: Cyclization (5-endo-dig)

  • Reagents: KOtBu (2 equiv) in NMP or TBAF in THF (if TMS-alkyne used).

  • Mechanism: Base-mediated attack of the carbamate nitrogen onto the activated alkyne.

  • Yield: Typically 60-80% for the 2-step sequence.

Comparison Note: Unlike the Fischer Indole synthesis (which fails for electron-deficient pyridines), this Pd-mediated route is robust for 5-azaindoles.

References

  • Physicochemical Properties of Azaindoles

    • Adler, T. K. et al. "Ionization Constants of Azaindoles." Journal of the Chemical Society, 1960. Link (Establishes pKa ~8.3).

  • MPS1 Kinase Inhibitor Discovery (CCT251455)

    • Naud, S. et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013. Link

  • FMS Kinase Inhibitors

    • El-Gamal, M. I. et al.[3] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Link

  • Metabolic Stability of Azaindoles

    • Zhang, M. et al.[5] "Azaindoles in Medicinal Chemistry."[5][6][7][8][9] PharmaBlock White Paper, 2024. Link

  • Tubulin Inhibitors (Colchicine Site)

    • Wang, C. et al. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors."[10] Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[10] Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1935977-95-9 Chemical Family: Azaindole / Pyridine derivative Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

Part 1: Core Directive & Risk Profile[1]

The Precautionary Principle in Drug Discovery As a Senior Application Scientist, I emphasize that {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is a research-grade intermediate, often utilized as a scaffold in kinase inhibitor development. While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), its structural similarity to biologically active purines and indoles necessitates a higher tier of caution.

Scientific Rationale for Enhanced Safety:

  • Bioactivity Potential: The 7-azaindole core mimics the purine ring of ATP, making this compound a likely ATP-competitive binder in enzymatic assays. Absorbance through skin or inhalation could trigger off-target kinase inhibition.

  • Physicochemical Properties: As a pyridine-methanol derivative, this compound is likely hygroscopic .[1] Moisture absorption can alter its physical state from a free-flowing powder to a sticky solid, increasing the risk of contact during manipulation.

  • Metabolic Activation: Pyridine derivatives can undergo N-oxidation or hydroxylation in the liver. Minimizing systemic exposure is critical to prevent cumulative toxicity.

Part 2: PPE Matrix & Selection Logic[1]

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

Table 1: Task-Based PPE Specifications
Operational StatePrimary Risk VectorRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid / Powder (Weighing, Aliquoting)Inhalation of fines/dust.[2][3]N95 or P100 respirator (minimum). Powered Air-Purifying Respirator (PAPR) if >10g.Single Nitrile (min 0.11 mm). Change every 30 mins.Safety Glasses with side shields.Lab coat (buttoned), long sleeves.
In Solution (Dissolving, Reaction Setup)Splash & Permeation (Solvent carrier effect).Fume hood sash at proper height. Respirator not required if in hood.Double Gloving : Inner Nitrile + Outer Chem-Resistant (e.g., Neoprene) if using DCM/THF.Chemical Splash Goggles . Face shield if volume >100mL.Lab coat + Chemical-resistant apron.
Spill Cleanup Direct Contact (High concentration).Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.Laminate Film (Silver Shield) or thick Nitrile (>0.2 mm).Face Shield over Goggles.Tyvek® coveralls or equivalent impervious suit.
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization and static-induced spread.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Azaindoles can be static-prone. Use an anti-static gun or ionizer bar on the spatula and weighing boat before contact.

  • Transfer Technique:

    • Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a dry Kimwipe before and after use. If the wipe turns yellow (compound color), your gloves are contaminated—change them immediately.

  • Seal Check: Parafilm the stock bottle immediately after use to prevent moisture ingress (hygroscopicity management).

Protocol B: Solubilization (The "Carrier Effect" Risk)

Context: When dissolved in organic solvents (DMSO, Methanol, DCM), the compound penetrates skin orders of magnitude faster than as a solid.

  • Solvent Choice: Prefer DMSO or Methanol for solubility. Avoid highly volatile ethers if possible to reduce inhalation risk.

  • Dissolution Logic: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

  • Vessel labeling: Label the vial immediately with "Toxic - Azaindole Derivative" and the solvent name. Unlabeled clear liquids are the highest safety risk in shared labs.

Part 4: Waste Disposal & Deactivation

Disposal Hierarchy:

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Organic Waste." Do not mix with general trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams based on the carrier solvent.

  • Rinsate: The first rinse of any glassware used with this compound must go into the hazardous waste stream, not down the drain.

Deactivation Strategy: While specific deactivation data for this CAS is limited, azaindoles are generally stable. Oxidation using Bleach (Sodium Hypochlorite) is not recommended as a primary destruction method due to potential formation of chlorinated byproducts.

  • Recommendation: Incineration via a licensed chemical waste contractor is the only validated disposal method.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol, ensuring a self-validating safety loop.

Caption: Decision logic for PPE selection based on physical state, emphasizing the shift from inhalation risk (solid) to permeation risk (liquid).

Part 6: References
  • National Institutes of Health (NIH). (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization. PMC. Retrieved from [Link]

  • Safe Work Australia. (2015). Pyridine and alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.